(Ethyl benzoate)tricarbonylchromium
説明
The exact mass of the compound this compound(0) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
carbon monoxide;chromium;ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2.3CO.Cr/c1-2-11-9(10)8-6-4-3-5-7-8;3*1-2;/h3-7H,2H2,1H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSAJUVURPSGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10CrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529596 | |
| Record name | carbon monoxide;chromium;ethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32874-26-3 | |
| Record name | carbon monoxide;chromium;ethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Ethyl benzoate)tricarbonylchromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (Ethyl benzoate)tricarbonylchromium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of (η⁶-ethyl benzoate)tricarbonylchromium(0), a significant organometallic complex. The complexation of the ethyl benzoate arene ring to a tricarbonylchromium moiety alters its electronic properties, enhancing its utility in organic synthesis. The electron-withdrawing nature of the Cr(CO)₃ group increases the acidity of aromatic protons and the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions.[1][2] This activation has been widely exploited in the stereoselective functionalization of benzylic positions.[3]
Synthesis of (Ethyl benzoate)tricarbonylchromium
The most common method for the synthesis of (arene)tricarbonylchromium complexes is the direct reaction of the arene with hexacarbonylchromium(0) in a high-boiling inert solvent.[1] This ligand exchange reaction, often referred to as the Mahaffy–Pauson method, involves heating the reactants to facilitate the substitution of three carbonyl ligands on the chromium atom with the π-system of the arene.[1]
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is outlined below, based on established procedures for similar arene tricarbonylchromium complexes.[4][5]
Materials:
-
Ethyl benzoate
-
Hexacarbonylchromium(0) (Cr(CO)₆)
-
Di-n-butyl ether (or a similar high-boiling inert solvent)
-
Tetrahydrofuran (THF) (optional, as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl benzoate and a molar equivalent of hexacarbonylchromium(0).
-
Solvent Addition: Add a sufficient volume of di-n-butyl ether to dissolve the reactants. A small amount of THF can be added as a co-solvent, which may have a catalytic effect on the reaction.[4]
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to reflux (typically around 140 °C for di-n-butyl ether) with vigorous stirring.[1] The reaction progress can be monitored by observing the sublimation of the volatile hexacarbonylchromium, which will decrease as it is consumed. The reaction is typically run for several hours to ensure complete conversion.
-
Workup: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. Elute with a mixture of hexane and ethyl acetate, gradually increasing the polarity. The desired this compound complex is typically a colored solid.
-
Isolation: Collect the fractions containing the product and remove the solvent in vacuo to yield the purified this compound.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the starting material, ethyl benzoate, and the final product, this compound. The data for the complex is based on reported values for similar tricarbonylchromium complexes of substituted benzoic acid esters.[4][5]
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Ethyl Benzoate | C=O (ester) | ~1720 |
| C-O (ester) | ~1270 | |
| Aromatic C-H | ~3070 | |
| This compound | C≡O (metal carbonyl) | ~1900-2000 |
| C=O (ester, complexed) | ~1710 | |
| Aromatic C-H (complexed) | ~3050 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl Benzoate | Aromatic H (ortho) | ~8.05 | d | ~7.5 |
| Aromatic H (meta, para) | ~7.4-7.6 | m | - | |
| -OCH₂CH₃ | ~4.39 | q | ~7.1 | |
| -OCH₂CH₃ | ~1.40 | t | ~7.1 | |
| This compound | Aromatic H (complexed) | ~5.0-6.0 | m | - |
| -OCH₂CH₃ | ~4.3 | q | ~7.1 | |
| -OCH₂CH₃ | ~1.3 | t | ~7.1 |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Ethyl Benzoate | C=O (ester) | ~166.5 |
| Aromatic C (quaternary) | ~130.6 | |
| Aromatic C-H | ~128.3, 129.5, 132.8 | |
| -OCH₂CH₃ | ~60.9 | |
| -OCH₂CH₃ | ~14.3 | |
| This compound | C≡O (metal carbonyl) | ~230 |
| C=O (ester, complexed) | ~166 | |
| Aromatic C (complexed) | ~90-110 | |
| -OCH₂CH₃ | ~61 | |
| -OCH₂CH₃ | ~14 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z Fragments |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 150 (M⁺), 122 ([M-C₂H₄]⁺), 105 ([M-OC₂H₅]⁺), 77 ([C₆H₅]⁺) |
| This compound | C₁₂H₁₀CrO₅ | 286.20 | 286 (M⁺), 258 ([M-CO]⁺), 230 ([M-2CO]⁺), 202 ([M-3CO]⁺), 150 ([Ethyl Benzoate]⁺) |
Characterization Logic Diagram
Caption: A diagram illustrating how data from various spectroscopic techniques confirm the structure of the target compound.
Conclusion
The synthesis of this compound is a well-established process that provides a valuable intermediate for further synthetic transformations. The complexation of the chromium tricarbonyl moiety significantly influences the reactivity of the aromatic ring, opening up avenues for the synthesis of complex molecules. The characterization data presented in this guide provide a clear roadmap for researchers to confirm the successful synthesis and purity of this important organometallic compound.
References
- 1. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to (Ethyl benzoate)tricarbonylchromium for Researchers and Drug Development Professionals
(Ethyl benzoate)tricarbonylchromium , with the chemical formula C₁₂H₁₀CrO₅, is an organometallic complex that has garnered interest in synthetic chemistry.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. The information is tailored for researchers, scientists, and professionals in drug development who may leverage the unique characteristics of this and similar arene tricarbonylchromium complexes in their work.
Physical and Chemical Properties
This compound is an orange crystalline solid.[1] It is sensitive to moisture and air, necessitating careful handling and storage under an inert atmosphere.[1] Key physical and chemical properties are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀CrO₅ | [1] |
| Molecular Weight | 286.2 g/mol | [1] |
| Appearance | Orange crystals | [1] |
| Melting Point | 54-59 °C | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Insoluble in water | [2] |
| Sensitivity | Moisture and air sensitive | [1] |
Table 2: Spectroscopic Data
| Spectroscopy | Key Features | Reference |
| Infrared (IR) | Strong C=O stretching bands for the tricarbonyl group (~1900-2000 cm⁻¹) and the ester carbonyl group (~1700 cm⁻¹). | |
| ¹H NMR | Signals corresponding to the aromatic protons of the ethyl benzoate ligand, shifted upfield due to the electron-donating effect of the Cr(CO)₃ group, and signals for the ethyl group protons. | |
| ¹³C NMR | Resonances for the carbonyl carbons of the Cr(CO)₃ group, the ester carbonyl carbon, and the aromatic and ethyl carbons of the ligand. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a direct reaction of ethyl benzoate with hexacarbonylchromium. The following is a generalized experimental protocol based on common methods for the preparation of (arene)tricarbonylchromium complexes.
Materials:
-
Ethyl benzoate
-
Hexacarbonylchromium [Cr(CO)₆]
-
A high-boiling point solvent (e.g., dibutyl ether or a mixture of n-butyl ether and THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: A two-necked round-bottom flask equipped with a reflux condenser and a gas inlet is charged with ethyl benzoate and a stoichiometric amount of hexacarbonylchromium.
-
Solvent Addition: The high-boiling point solvent is added to the flask. The reaction mixture is then thoroughly degassed and placed under an inert atmosphere.
-
Reflux: The mixture is heated to reflux. The reaction progress can be monitored by observing the sublimation of unreacted hexacarbonylchromium in the condenser. The reaction is typically complete after several hours to a day.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is used to separate the desired product from unreacted starting materials and byproducts.
-
Isolation: The fractions containing the orange-colored product are collected, and the solvent is evaporated to yield this compound as an orange crystalline solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and the spectra are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., dichloromethane or hexane).
Chemical Reactivity
The complexation of the ethyl benzoate to the tricarbonylchromium moiety significantly alters the reactivity of the aromatic ring. The Cr(CO)₃ group acts as a strong electron-withdrawing group, which has several important consequences for the reactivity of the complex.[3][4]
Key Reactivity Principles:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the Cr(CO)₃ group activates the aromatic ring towards attack by nucleophiles.[5] This allows for substitution reactions on the aromatic ring that would not be possible with uncomplexed ethyl benzoate.
-
Stabilization of Benzylic Anions: The Cr(CO)₃ group stabilizes negative charges at the benzylic position.[6] This facilitates the deprotonation of the benzylic position to form a stabilized carbanion, which can then react with various electrophiles.
-
Stabilization of Benzylic Cations: Similarly, the complex can stabilize benzylic carbocations, allowing for nucleophilic substitution reactions at the benzylic position.[6]
-
Stereocontrol: The bulky Cr(CO)₃ group blocks one face of the aromatic ring, leading to high stereoselectivity in reactions involving attack on the ring or at the benzylic position.[3]
References
- 1. americanelements.com [americanelements.com]
- 2. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (Ethyl benzoate)tricarbonylchromium
This technical guide provides a comprehensive overview of (Ethyl benzoate)tricarbonylchromium (CAS No. 32874-26-3), an organometallic compound with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 32874-26-3 | [2] |
| Molecular Formula | C12H10CrO5 | [1][2] |
| Molecular Weight | 286.2 g/mol | [1][2] |
| Appearance | Orange crystals | [1] |
| Melting Point | 54-59 °C | [1] |
| Sensitivity | Moisture and air sensitive | [1] |
| Hazard Statements | H302, H312, H332 | [1] |
Table 2: Physicochemical Properties of Ethyl Benzoate
| Property | Value | Reference |
| CAS Number | 93-89-0 | [3] |
| Molecular Formula | C9H10O2 | [3] |
| Molecular Weight | 150.17 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Density | 1.045 g/mL at 25 °C | [4] |
| Boiling Point | 212 °C | [4] |
| Melting Point | -34 °C | [4] |
| Solubility in Water | 0.72 mg/mL at 25 °C | [3] |
Synthesis
The synthesis of this compound is typically achieved through the direct reaction of ethyl benzoate with hexacarbonylchromium in a high-boiling inert solvent. A modification of the Mahaffy-Pauson method involves the use of a mixture of di-n-butyl ether and tetrahydrofuran (THF) to facilitate the reaction.[5]
Experimental Protocol: Synthesis of this compound[6]
Materials:
-
Ethyl benzoate
-
Hexacarbonylchromium(0) (Cr(CO)6)
-
Di-n-butyl ether
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
A mixture of ethyl benzoate (1 equivalent) and hexacarbonylchromium(0) (1 equivalent) is prepared in a round-bottom flask equipped with a reflux condenser.
-
A solvent mixture of di-n-butyl ether and tetrahydrofuran (typically in a 9:1 ratio) is added to the flask. The addition of THF has been shown to have a catalytic effect, potentially by forming an unstable intermediate complex, which can reduce reaction times.[5]
-
The reaction mixture is thoroughly degassed and placed under an inert atmosphere of argon or nitrogen.
-
The mixture is heated to reflux (approximately 140 °C) for a period of 24 to 48 hours. The reaction should be protected from light to prevent decomposition of the product.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield the this compound complex as an orange crystalline solid.
References
An In-depth Technical Guide to the Molecular Structure of (Ethyl benzoate)tricarbonylchromium
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ethyl benzoate)tricarbonylchromium, a fascinating organometallic compound, has garnered interest within several scientific domains due to its unique electronic properties and potential applications in organic synthesis. This technical guide provides a comprehensive overview of the molecular structure of this compound, consolidating available crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.
Molecular Structure and Properties
This compound is a half-sandwich complex where a tricarbonylchromium moiety is coordinated to the aromatic ring of an ethyl benzoate ligand. This coordination significantly alters the electronic and steric properties of the ethyl benzoate molecule.
General Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀CrO₅ |
| Molecular Weight | 286.20 g/mol |
| Appearance | Orange-yellow crystalline solid |
| CAS Number | 32874-26-3 |
Crystallographic Data
In the methyl benzoate complex, the chromium atom is coordinated to the benzene ring in an η⁶ fashion. The Cr-C(ring) bond distances are typically in the range of 2.22 Å. The three carbonyl ligands are arranged in a staggered conformation relative to the substituents on the benzene ring. The Cr-C(carbonyl) bond lengths are approximately 1.85 Å.[1]
Table 1: Expected Bond Lengths and Angles for this compound (based on (Methyl benzoate)tricarbonylchromium data) [1]
| Bond/Angle | Expected Value |
| Cr–C (ring) | ~ 2.22 Å |
| Cr–C (carbonyl) | ~ 1.85 Å |
| C–O (carbonyl) | ~ 1.15 Å |
| ∠ C(ring)–Cr–C(ring) | ~ 60° |
| ∠ C(carbonyl)–Cr–C(carbonyl) | ~ 90° |
Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of this compound. The coordination of the tricarbonylchromium group induces significant shifts in the NMR and IR spectra compared to the free ethyl benzoate ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complexation of the chromium tricarbonyl group to the aromatic ring of ethyl benzoate results in a characteristic upfield shift of the aromatic proton signals in the ¹H NMR spectrum. This is due to the electron-donating nature of the Cr(CO)₃ group. The protons on the ethyl group also experience a slight shift.
Table 2: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Free Ethyl Benzoate (CDCl₃, δ ppm) | This compound (CDCl₃, δ ppm) |
| ¹H (Aromatic) | 7.4-8.1 | ~5.2-5.8 |
| ¹H (CH₂) | 4.38 | ~4.2 |
| ¹H (CH₃) | 1.39 | ~1.3 |
| ¹³C (Aromatic) | 128-133 | ~90-110 |
| ¹³C (C=O) | ~166 | ~170 |
| ¹³C (CH₂) | 61 | ~62 |
| ¹³C (CH₃) | 14 | ~14 |
| ¹³C (CO) | - | ~233 |
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of this compound is the presence of strong absorption bands in the carbonyl stretching region. The number and position of these bands are indicative of the symmetry of the Cr(CO)₃ group. Typically, two strong bands are observed, corresponding to the A₁ and E vibrational modes of the C₃ᵥ symmetric tricarbonyl moiety.
Table 3: Key IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| C≡O (Tricarbonylchromium) | ~1980 (A₁) and ~1910 (E) |
| C=O (Ester) | ~1720 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved by the direct reaction of ethyl benzoate with hexacarbonylchromium.
-
Materials:
-
Ethyl benzoate
-
Hexacarbonylchromium [Cr(CO)₆]
-
High-boiling point ether solvent (e.g., dibutyl ether or a mixture of dibutyl ether and THF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
A mixture of ethyl benzoate (1.0-1.2 equivalents) and hexacarbonylchromium (1.0 equivalent) is suspended in a high-boiling point ether solvent under an inert atmosphere.
-
The reaction mixture is heated to reflux (typically 140-160 °C) for several hours (e.g., 20-48 hours). The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the Cr(CO)₆ band at ~1985 cm⁻¹).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent and any unreacted Cr(CO)₆ are removed under reduced pressure.
-
The resulting residue is then purified by column chromatography on silica gel or alumina, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) to afford the orange-yellow crystalline product.
-
Synthesis workflow for this compound.
Characterization
The synthesized this compound can be characterized using the following techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent such as CDCl₃.
-
IR Spectroscopy: The IR spectrum is typically recorded as a KBr pellet or in a suitable solvent (e.g., hexane).
-
Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the complex.
-
Elemental Analysis: Confirms the elemental composition of the synthesized compound.
Signaling Pathways and Logical Relationships
The coordination of the tricarbonylchromium moiety to the ethyl benzoate ligand significantly influences its reactivity. The Cr(CO)₃ group acts as a strong electron-withdrawing group via back-bonding, which can activate the aromatic ring towards nucleophilic attack. This property is exploited in various organic synthesis applications.
Influence of Cr(CO)₃ on the reactivity of the ethyl benzoate ligand.
Conclusion
This technical guide has summarized the key molecular and structural features of this compound. While a dedicated crystal structure for this specific compound remains to be published, a close examination of its methyl analog provides a reliable model for its geometric parameters. The provided spectroscopic data and experimental protocols offer a solid foundation for researchers and scientists working with this and related arene tricarbonylchromium complexes. The unique reactivity imparted by the tricarbonylchromium moiety continues to make these compounds valuable tools in synthetic chemistry.
References
Spectroscopic and Synthetic Profile of (Ethyl benzoate)tricarbonylchromium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the organometallic complex, (ethyl benzoate)tricarbonylchromium. The document details experimental protocols for its preparation and presents a comprehensive summary of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data. This information is crucial for researchers in organometallic chemistry, catalysis, and drug development who may utilize this compound or similar arene tricarbonyl chromium complexes in their work.
Spectroscopic Data
The coordination of the tricarbonylchromium moiety to the aromatic ring of ethyl benzoate significantly alters its electronic structure, which is reflected in its NMR and IR spectra. The electron-withdrawing nature of the Cr(CO)₃ group leads to a characteristic upfield shift of the aromatic proton and carbon signals in the NMR spectra compared to the free ligand. In the IR spectrum, the complex exhibits strong absorption bands in the metal carbonyl region.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound provide detailed information about the structure and electronic environment of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Note: Specific quantitative ¹H NMR data for this compound was not found in the available search results. The closely related (methyl benzoate)tricarbonylchromium is reported to show aromatic proton signals in the range of 5.0-6.5 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific quantitative ¹³C NMR data for this compound was not found in the available search results.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by strong absorptions corresponding to the C-O stretching vibrations of the carbonyl ligands.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results | ν(C≡O) |
| Data not available in search results | ν(C=O) of ester |
Note: Specific quantitative IR data for this compound was not found in the available search results. Generally, (arene)tricarbonylchromium complexes exhibit two strong ν(C≡O) bands in the range of 1800-2000 cm⁻¹.
Experimental Protocols
The synthesis of this compound is typically achieved by the direct thermal reaction of ethyl benzoate with hexacarbonylchromium. This method, a variation of the Mahaffy–Pauson reaction, involves heating the reagents in a high-boiling inert solvent.
Synthesis of this compound
General Procedure:
A mixture of ethyl benzoate and a stoichiometric amount of hexacarbonylchromium(0) is heated in a high-boiling solvent, such as di-n-butyl ether or a mixture of di-n-butyl ether and THF, under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is typically refluxed for several hours. During the reaction, the volatile hexacarbonylchromium sublimes and can be returned to the reaction mixture by a reflux condenser. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by chromatography on silica gel or alumina.
Detailed Protocol:
A specific, detailed experimental protocol for the synthesis of this compound from the primary literature was not fully accessible in the conducted searches. However, a general method is described in the work by Mahaffy and Hamilton in "Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry" (1987), which reports the preparation and spectral data for this complex. Researchers are directed to this publication for the precise experimental conditions and characterization data.
Visualizing the Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound.
discovery and history of arene tricarbonylchromium complexes
An In-depth Technical Guide to the Discovery and History of Arene Tricarbonylchromium Complexes
Introduction
Arene tricarbonylchromium complexes, often represented as (η⁶-arene)Cr(CO)₃, are a cornerstone of modern organometallic chemistry. Since their discovery, these "piano stool" complexes have garnered significant interest due to their unique structural features, altered reactivity of the complexed arene, and their extensive applications as reagents and catalysts in organic synthesis. The coordination of a tricarbonylchromium moiety to an aromatic ring profoundly influences the electronic properties of the arene, rendering it susceptible to reactions not readily achievable with the free arene. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of these remarkable compounds, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Development
The journey to arene tricarbonylchromium complexes began with the exploration of "sandwich" compounds in the 1950s. A pivotal moment in organometallic chemistry was the synthesis of bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, by Ernst Otto Fischer and Walter Hafner in 1955.[1] This discovery laid the groundwork for the investigation of other arene-metal complexes.
In 1957, Fischer and Karl Öfele reported the first synthesis of an arene tricarbonylchromium complex, (η⁶-benzene)tricarbonylchromium.[2][3] Their initial method involved the carbonylation of bis(benzene)chromium, which produced chromium hexacarbonyl (Cr(CO)₆) as the main product with only traces of the desired (η⁶-C₆H₆)Cr(CO)₃.[2]
Shortly thereafter, more direct and higher-yielding synthetic routes were developed. Nicholls and Whiting, as well as Natta and his colleagues, independently developed a method involving the direct reaction of an arene with chromium hexacarbonyl in a high-boiling inert solvent.[4] This approach, often referred to as the Mahaffy-Pauson method, made these complexes much more accessible and remains a widely used synthetic procedure today.[3] These developments opened the door for extensive studies into the synthesis of a wide variety of substituted arene tricarbonylchromium complexes and their applications in organic synthesis.[5][6][7]
Synthesis of Arene Tricarbonylchromium Complexes
The most prevalent method for synthesizing arene tricarbonylchromium complexes is the direct thermal reaction of an arene with chromium hexacarbonyl.[3] The reaction is typically carried out in a high-boiling solvent or a mixture of solvents, such as di-n-butyl ether and tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.[3] The addition of THF helps to minimize the sublimation of Cr(CO)₆.[3]
An alternative approach involves a ligand exchange reaction, where a more labile ligand on a pre-formed chromium carbonyl complex, such as in (MeCN)₃Cr(CO)₃ or (naphthalene)Cr(CO)₃, is displaced by the desired arene.[3] This method can be advantageous for arenes that are sensitive to the high temperatures required for the direct thermal method.
Experimental Protocols
Synthesis of (η⁶-Benzene)tricarbonylchromium
This protocol is a representative example of the Mahaffy-Pauson method.
Materials:
-
Chromium hexacarbonyl (Cr(CO)₆)
-
Benzene (C₆H₆)
-
Di-n-butyl ether
-
Tetrahydrofuran (THF)
-
Argon gas supply
-
Standard reflux apparatus with a condenser
-
Schlenk line or similar inert atmosphere setup
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to an argon line, add chromium hexacarbonyl (1.0 eq).
-
Add a 9:1 mixture of di-n-butyl ether and THF as the solvent.
-
Add an excess of benzene (can be used as a co-solvent).
-
The reaction mixture is heated to reflux (around 140 °C) under a slow stream of argon. The reaction should be carried out in a well-ventilated fume hood and protected from light.[3]
-
The reaction is monitored by TLC. Reaction times can vary from several hours to a couple of days.[3]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered through a pad of Celite or alumina to remove any unreacted chromium hexacarbonyl and other insoluble impurities.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting solid is purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography on silica gel to yield the yellow crystalline product, (η⁶-benzene)tricarbonylchromium.
Physicochemical Properties
Arene tricarbonylchromium complexes are typically yellow to orange crystalline solids.[8] They are generally stable in air at room temperature but can be sensitive to oxidation, especially in solution and when exposed to light.[9][10] They are soluble in common nonpolar organic solvents.[2]
| Complex | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| (η⁶-Benzene)tricarbonylchromium | C₉H₆CrO₃ | 214.14 | 163-166 | Yellow crystalline solid |
| (η⁶-Toluene)tricarbonylchromium | C₁₀H₈CrO₃ | 228.17 | 80-81 | Yellow crystals |
| (η⁶-Anisole)tricarbonylchromium | C₁₀H₈CrO₄ | 244.17 | 84-85 | Orange-yellow crystals |
| (η⁶-Chlorobenzene)tricarbonylchromium | C₉H₅ClCrO₃ | 248.59 | 95-96 | Yellow needles |
| (η⁶-Naphthalene)tricarbonylchromium | C₁₃H₈CrO₃ | 264.20 | 126-128 | Orange-red crystals |
Spectroscopic Characterization
The structure and bonding of arene tricarbonylchromium complexes are elucidated through various spectroscopic techniques, primarily IR and NMR spectroscopy.
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of these complexes is the presence of strong absorption bands corresponding to the C-O stretching vibrations of the three carbonyl ligands. Due to the C₃ᵥ local symmetry of the Cr(CO)₃ group, two intense IR-active bands are typically observed in the range of 1850-2000 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Upon coordination to the Cr(CO)₃ fragment, the protons on the aromatic ring experience a significant upfield shift (typically to the range of δ 5.0-6.0 ppm) compared to the free arene. This is due to the electron-withdrawing nature of the chromium tricarbonyl moiety, which reduces the aromatic ring current.
-
¹³C NMR: Similar to the proton signals, the carbon signals of the complexed arene ring also shift upfield. The carbonyl carbons typically appear as a sharp singlet in the range of δ 230-240 ppm.
| Complex | ¹H NMR (δ, ppm, aromatic H) | ¹³C NMR (δ, ppm, aromatic C) | ¹³C NMR (δ, ppm, CO) | IR (ν(CO), cm⁻¹) |
| (η⁶-Benzene)tricarbonylchromium | ~5.3 | ~92 | ~233 | ~1975, 1905 |
| (η⁶-Toluene)tricarbonylchromium | ~5.1-5.5 | ~90-93 | ~233 | ~1970, 1898 |
| (η⁶-Anisole)tricarbonylchromium | ~4.8-5.6 | ~75-95 | ~232 | ~1965, 1890 |
| (η⁶-Chlorobenzene)tricarbonylchromium | ~5.2-5.5 | ~89-93 | ~232 | ~1980, 1910 |
Structure and Bonding
X-ray diffraction studies have confirmed the "piano stool" geometry of arene tricarbonylchromium complexes. The chromium atom is situated below the center of the arene ring, and the three carbonyl ligands are positioned as the "legs" of the stool. The arene ring is η⁶-coordinated to the chromium atom, meaning all six carbon atoms of the ring are bonded to the metal center.
The bonding involves the donation of π-electron density from the arene's highest occupied molecular orbitals (HOMOs) to vacant d-orbitals of the chromium atom. Simultaneously, there is back-donation of electron density from filled d-orbitals of the chromium atom into the lowest unoccupied molecular orbitals (LUMOs) of the arene and the π* orbitals of the carbonyl ligands. This synergistic bonding model explains the stability of these complexes.
A significant consequence of this bonding is the modification of the arene's reactivity. The net electron-withdrawing effect of the Cr(CO)₃ group makes the aromatic ring more electrophilic and susceptible to nucleophilic attack.[3] It also increases the acidity of the aromatic and benzylic protons.[3]
Conclusion
The discovery and subsequent development of synthetic methodologies for arene tricarbonylchromium complexes have had a profound impact on organometallic chemistry and organic synthesis. From their initial characterization as "piano stool" structures to their widespread use as versatile reagents, these complexes continue to be an active area of research. Their ability to modulate the reactivity of aromatic rings provides a powerful tool for the construction of complex molecular architectures, making them invaluable to researchers in academia and industry, including those in the field of drug development.
References
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. : Oriental Journal of Chemistry [orientjchem.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
Reactivity of the Arene Ligand in (Ethyl benzoate)tricarbonylchromium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ethyl benzoate)tricarbonylchromium, a prominent member of the (η⁶-arene)tricarbonylchromium complex family, serves as a versatile platform in organic synthesis. The coordination of the electron-withdrawing tricarbonylchromium moiety, Cr(CO)₃, to the benzene ring dramatically alters the electronic properties of the arene. This modification reverses the typical reactivity of the aromatic ring, rendering it susceptible to nucleophilic attack and modifying its behavior in electrophilic and metallation reactions. This technical guide provides a comprehensive overview of the reactivity of the arene ligand in this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to support researchers in the fields of organic synthesis and drug development.
Core Concepts: The Influence of the Cr(CO)₃ Group
The Cr(CO)₃ group is a powerful electron-withdrawing entity. This effect is twofold: it reduces the electron density of the aromatic ring, making it electrophilic in nature, and it acidifies the ring protons, facilitating metallation. Furthermore, the steric bulk of the tricarbonylchromium tripod shields one face of the arene ring, allowing for stereoselective transformations.
Reactivity of the Arene Ligand
The complexation of ethyl benzoate with the tricarbonylchromium fragment unlocks a range of synthetic transformations that are not feasible with the uncomplexed ester. The primary modes of reactivity discussed in this guide are nucleophilic substitution, electrophilic substitution, and metallation followed by functional group modification.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the complexed arene ring makes it highly susceptible to nucleophilic attack. This is in stark contrast to the unactivated nature of ethyl benzoate itself. The reaction proceeds via the addition of a nucleophile to the aromatic ring to form a stable η⁵-cyclohexadienyl chromium complex. Subsequent oxidation of this intermediate leads to the substituted aromatic product.
A wide range of nucleophiles, including carbanions, amines, and alkoxides, can be employed in this transformation. The regioselectivity of the nucleophilic attack is influenced by the electronic nature of the substituents on the arene ring.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
A solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C to 0 °C) under an inert atmosphere (e.g., argon, nitrogen). The nucleophile (1.1-1.5 eq.) is then added dropwise. The reaction mixture is stirred at the low temperature for a specified period (e.g., 1-4 hours) and then allowed to warm to room temperature. The intermediate η⁵-cyclohexadienyl complex is then oxidized by the addition of an oxidizing agent, such as iodine (I₂) or N-bromosuccinimide (NBS), to regenerate the aromatic system. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Electrophilic Aromatic Substitution
While the electron-withdrawing nature of the Cr(CO)₃ group deactivates the ring towards traditional electrophilic aromatic substitution, these reactions can still be achieved, often with altered regioselectivity compared to the uncomplexed arene. The tricarbonylchromium group can stabilize the cationic intermediate (Wheland intermediate) formed during the substitution process.
For instance, Friedel-Crafts acylation, a cornerstone of aromatic chemistry, can be performed on (arene)tricarbonylchromium complexes. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the acylium ion electrophile.
Experimental Protocol: Friedel-Crafts Acylation of (Arene)tricarbonylchromium Complexes
To a solution of the (arene)tricarbonylchromium complex (1.0 eq.) and the acyl chloride (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added a Lewis acid catalyst, such as aluminum chloride (1.1 eq.), portionwise. The reaction mixture is stirred at 0 °C for a designated time (e.g., 1-3 hours) and then quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting product is purified by chromatography.
Metallation and Functional Group Modification
The Cr(CO)₃ moiety significantly increases the acidity of the aromatic protons, facilitating their removal by a strong base in a process known as metallation (or lithiation when an organolithium base is used). The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups onto the aromatic ring. This ortho-lithiation is a highly regioselective process, directed by the ester group in this compound.
Experimental Protocol: Ortho-Lithiation and Electrophilic Quench
Under an inert atmosphere, a solution of this compound (1.0 eq.) in anhydrous THF is cooled to -78 °C. A solution of a strong base, typically n-butyllithium (1.1 eq.) in hexanes, is added dropwise. The mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The chosen electrophile (1.2 eq.) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data
The following table summarizes representative quantitative data for reactions involving this compound and related complexes.
| Reaction Type | Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| Synthesis | Ethyl benzoate | Cr(CO)₆ | Bu₂O/THF (9:1), 160 °C, 20-48 h | This compound | 19-96 | [1][2] |
| Ortho-Lithiation | (Arene)tricarbonylchromium | n-BuLi, then E⁺ | THF, -78 °C to rt | Ortho-substituted complex | High | [3] |
Note: Specific yields for reactions on this compound are not widely reported in the literature; the data presented are for analogous arene tricarbonylchromium complexes and serve as a general guide.
Spectroscopic Data
The following table provides typical spectroscopic data for this compound.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, δ) | Aromatic protons shifted upfield compared to free arene. |
| ¹³C NMR (CDCl₃, δ) | Aromatic carbons shifted upfield. Carbonyl carbons of Cr(CO)₃ appear around 230 ppm. |
| IR (CH₂Cl₂, cm⁻¹) | Strong C≡O stretching bands for the Cr(CO)₃ group typically appear in the range of 1900-2000 cm⁻¹. |
Note: Specific chemical shifts and coupling constants can be found in the cited literature.[2]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the functionalization of this compound.
Caption: Reaction pathway for nucleophilic aromatic substitution.
Caption: Reaction pathway for electrophilic aromatic substitution.
Caption: Pathway for ortho-metallation and functionalization.
Caption: General experimental workflow for functionalization reactions.
Conclusion
The complexation of ethyl benzoate with a tricarbonylchromium unit profoundly alters its chemical reactivity, transforming it into a versatile building block for organic synthesis. The electron-withdrawing nature of the Cr(CO)₃ moiety facilitates nucleophilic aromatic substitution and ortho-metallation, while still permitting electrophilic substitution under appropriate conditions. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the unique reactivity of this compound for the development of novel molecules and synthetic methodologies, with potential applications in drug discovery and materials science. Further exploration of the reaction scope and optimization of conditions will undoubtedly continue to expand the synthetic utility of this remarkable organometallic complex.
References
- 1. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ortho-Directing Chromium Arene Complexes as Efficient Mediators for Enantiospecific C(sp2 )-C(sp3 ) Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chromium-Arene Complexes in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium-arene complexes, particularly (η⁶-arene)Cr(CO)₃ complexes, have emerged as powerful and versatile intermediates in organic synthesis. The coordination of a chromium tricarbonyl moiety to an aromatic ring dramatically alters the arene's electronic properties and steric environment, enabling a range of chemical transformations that are otherwise difficult or impossible to achieve with the uncomplexed arene.[1][2][3] This guide provides a comprehensive overview of the synthesis, structure, reactivity, and applications of these complexes, with a focus on their utility in the construction of complex molecular architectures relevant to drug discovery and development.
Core Concepts: Structure and Bonding
The quintessential structure of an (η⁶-arene)Cr(CO)₃ complex is the "piano stool" geometry, where the arene ring forms the "seat" and the three carbonyl ligands act as the "legs" coordinated to the chromium atom.[4] The bonding in these complexes involves a synergistic interaction: donation of π-electrons from the arene to the chromium center and back-donation of electron density from the metal's d-orbitals to the π* orbitals of the arene and the CO ligands.[5]
A critical consequence of this electronic arrangement is the strong electron-withdrawing nature of the Cr(CO)₃ group, often compared to that of a nitro group.[2][6] This has profound effects on the reactivity of the arene ring and its substituents. X-ray crystallographic studies have shown that coordination to the chromium tricarbonyl fragment leads to a slight expansion of the arene ring.[7]
Synthesis of Chromium-Arene Complexes
The most common method for the synthesis of (η⁶-arene)Cr(CO)₃ complexes is the direct thermal reaction of hexacarbonylchromium(0), Cr(CO)₆, with an excess of the arene.[4][8] The reaction is typically carried out in a high-boiling solvent mixture, such as di-n-butyl ether and tetrahydrofuran (THF).[9]
To circumvent issues associated with high temperatures and long reaction times, such as the sublimation of Cr(CO)₆ and product decomposition, alternative methods have been developed. These include the use of Cr(CO)₃ transfer agents like (η⁶-naphthalene)Cr(CO)₃, (NH₃)₃Cr(CO)₃, and (MeCN)₃Cr(CO)₃.[8] More recently, continuous-flow methodologies have been reported to improve reaction efficiency and safety.[10][11]
General Experimental Protocol for the Synthesis of (η⁶-Toluene)Cr(CO)₃
Materials:
-
Hexacarbonylchromium(0) (Cr(CO)₆)
-
Toluene (large excess, acts as both reactant and solvent)
-
Di-n-butyl ether (co-solvent)
-
Tetrahydrofuran (THF, co-solvent)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for reflux
Procedure:
-
A mixture of Cr(CO)₆ and a large excess of toluene is prepared in a flask equipped with a reflux condenser under an inert atmosphere.
-
A high-boiling co-solvent system, typically a 9:1 mixture of di-n-butyl ether and THF, is added.[9]
-
The reaction mixture is heated to reflux (typically around 140-160 °C) for an extended period (12-24 hours).[9]
-
The progress of the reaction can be monitored by the disappearance of the volatile, white solid Cr(CO)₆ and the formation of a yellow solution.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess toluene and solvents are removed under reduced pressure.
-
The resulting solid residue is purified by chromatography on silica gel or alumina, or by recrystallization from a suitable solvent like hexane, to afford the yellow crystalline product, (η⁶-toluene)Cr(CO)₃.
Key Reactions and Applications in Organic Synthesis
The electron-withdrawing nature of the Cr(CO)₃ moiety is the cornerstone of the unique reactivity of these complexes. This property facilitates a variety of transformations, including nucleophilic aromatic substitution, benzylic functionalization, and directed lithiation.[1][2]
Nucleophilic Aromatic Substitution (SₙAr)
The complexation of an arene to the Cr(CO)₃ fragment significantly activates the ring towards nucleophilic attack.[12][13] This allows for SₙAr reactions to occur on arenes that are typically unreactive under such conditions. For instance, (η⁶-chlorobenzene)Cr(CO)₃ readily undergoes substitution with a wide range of nucleophiles, including amines, alkoxides, and carbon nucleophiles.[13][14]
Logical Workflow for SₙAr Reaction:
Caption: Workflow for Nucleophilic Aromatic Substitution.
Benzylic Functionalization
The Cr(CO)₃ group stabilizes both negative and positive charges at the benzylic position.[15][16] This enhanced acidity of benzylic protons allows for easy deprotonation with a suitable base to form a stabilized benzylic anion.[17] This anion can then react with various electrophiles.
Furthermore, the complexation provides excellent stereocontrol. The bulky Cr(CO)₃ group effectively blocks one face of the arene, directing the approach of reagents to the opposite face, leading to high diastereoselectivity in many reactions.[2][15]
Reaction Pathway for Benzylic Alkylation:
Caption: Pathway for Diastereoselective Benzylic Alkylation.
Directed Ortho-Lithiation
The acidity of the aromatic protons is also increased upon complexation, facilitating lithiation of the arene ring with organolithium reagents like n-butyllithium.[4][18] In substituted arene complexes, directing groups can control the regioselectivity of the lithiation, typically favoring the ortho position. The resulting lithiated species can be trapped with a variety of electrophiles.[19]
Quantitative Data Summary
The following table summarizes typical yields for key transformations involving chromium-arene complexes. It is important to note that yields are highly substrate and condition dependent.
| Reaction Type | Substrate Example | Reagents | Product | Yield (%) | Reference |
| SₙAr | (η⁶-Fluorobenzene)Cr(CO)₃ | NaOMe | (η⁶-Anisole)Cr(CO)₃ | >95 | [13] |
| Benzylic Alkylation | (η⁶-Ethylbenzene)Cr(CO)₃ | 1. LDA, 2. MeI | (η⁶-Propylbenzene)Cr(CO)₃ | 80-95 | [20] |
| Ortho-Lithiation | (η⁶-Anisole)Cr(CO)₃ | 1. n-BuLi, 2. Me₃SiCl | (η⁶-o-Me₃Si-Anisole)Cr(CO)₃ | ~90 | [18] |
Applications in Drug Development and Asymmetric Catalysis
The ability to functionalize aromatic rings with high chemo-, regio-, and stereoselectivity makes chromium-arene complexes valuable tools in the synthesis of complex organic molecules, including natural products and potential drug candidates.[1][3] The Cr(CO)₃ moiety can be used as a temporary activating and stereodirecting group, which can be easily removed at a later stage by mild oxidation (e.g., with iodine, ceric ammonium nitrate, or even air and light).[2][6]
Furthermore, planar chiral chromium-arene complexes, which arise from the complexation of unsymmetrically 1,2- or 1,3-disubstituted arenes, have found applications as chiral ligands in asymmetric catalysis.[1][21][22] These ligands have been successfully employed in a variety of enantioselective transformations.
Experimental Workflow for Asymmetric Synthesis:
Caption: Workflow for Asymmetric Catalysis using Planar Chiral Ligands.
Conclusion
Chromium-arene complexes are indispensable tools in modern organic synthesis. Their unique ability to activate aromatic systems towards a variety of transformations, coupled with the excellent stereocontrol offered by the bulky Cr(CO)₃ fragment, provides synthetic chemists with powerful strategies for the construction of complex and stereochemically rich molecules. For researchers in drug development, the methodologies enabled by chromium-arene chemistry offer novel pathways to synthesize and functionalize aromatic and benzylic scaffolds, which are ubiquitous in pharmaceuticals. The continued development of catalytic and more efficient synthetic methods will undoubtedly expand the scope and applicability of these remarkable organometallic reagents.
References
- 1. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. [PDF] Chromium arene complexes in organic synthesis. | Semantic Scholar [semanticscholar.org]
- 4. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 5. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. : Oriental Journal of Chemistry [orientjchem.org]
- 6. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. vapourtec.com [vapourtec.com]
- 11. researchgate.net [researchgate.net]
- 12. (Arene)Cr(CO) 3 Complexes: Aromatic Nucleophilic Substitution | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 16. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. documentsdelivered.com [documentsdelivered.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Catalytic Asymmetric C–H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Handling of (Ethyl benzoate)tricarbonylchromium
For Researchers, Scientists, and Drug Development Professionals
(Ethyl benzoate)tricarbonylchromium , an organometallic compound, presents unique safety challenges that necessitate rigorous handling protocols. This guide provides a comprehensive overview of the essential safety precautions, experimental procedures, and hazard information to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. It is classified as acutely toxic if swallowed and fatal if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] The compound appears as an orange, solid crystalline substance.[1]
Table 1: Hazard Statements for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 3 | H301 - Toxic if swallowed[1] |
| Acute Inhalation Toxicity (Dusts and Mists) | Category 1 | H330 - Fatal if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 - Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335 - May cause respiratory irritation |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H10CrO5[2] |
| Molecular Weight | 286.2 g/mol [2] |
| Appearance | Orange Solid Crystalline[1] |
| Odor | No information available[1] |
| Water Solubility | Insoluble[1] |
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is paramount when working with this compound.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection: Chemical safety goggles that are vented to prevent fogging are mandatory.[3]
-
Skin Protection: A long-sleeved, chemical-resistant lab coat and gloves must be worn at all times.[3]
-
Respiratory Protection: Due to the fatal inhalation hazard, an appropriate respirator, such as an N95 mask or a full-face respirator, is required, especially when handling the solid compound or if dust generation is possible.[1][3]
3.2. Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[1][3]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
3.3. Handling and Storage Procedures
-
Handling:
-
Before use, ensure the Safety Data Sheet (SDS) is read and understood.[3]
-
Wear all required PPE as detailed in section 3.1.
-
Avoid the formation of dust.[1]
-
Do not breathe dust, vapor, mist, or gas.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
-
Storage:
3.4. Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, including respiratory protection, absorb the spill with an inert material.
-
Collect the material in a sealed container for disposal.
-
-
Large Spills:
-
Evacuate the laboratory and secure the area.
-
Contact emergency response personnel.
-
Prevent the spill from entering drains or waterways.[6]
-
-
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
-
3.5. Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Visualized Workflows and Pathways
4.1. Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
4.2. Potential Signaling Pathways Affected by Chromium Compounds
While specific signaling pathway data for this compound is not available, chromium compounds, in general, are known to exert toxicity through various mechanisms. The following diagram provides a generalized overview of potential cellular effects.
Caption: Generalized potential toxicity pathways of chromium compounds.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that researchers consult their institution's specific safety protocols and the most current Safety Data Sheet before commencing any work with this compound.
References
Methodological & Application
Applications of (Ethyl Benzoate)tricarbonylchromium in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ethyl benzoate)tricarbonylchromium, a member of the versatile class of (arene)tricarbonylchromium complexes, serves as a powerful tool in modern organic synthesis. The complexation of an ethyl benzoate molecule to a chromium tricarbonyl fragment, Cr(CO)₃, dramatically alters the electronic properties and reactivity of the aromatic ring. The strongly electron-withdrawing nature of the Cr(CO)₃ moiety activates the arene ring towards transformations that are otherwise difficult or impossible to achieve with the uncomplexed ester. This modification opens up a wide array of synthetic possibilities, including nucleophilic aromatic substitution, regioselective functionalization via ortho-lithiation, and stereocontrolled transformations using the complex as a chiral auxiliary. These applications are of significant interest to researchers in medicinal chemistry and drug development for the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the key uses of this compound and its derivatives in organic synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The Cr(CO)₃ group profoundly enhances the electrophilicity of the aromatic ring, making it susceptible to attack by a wide range of nucleophiles. This activation is analogous to having a strongly electron-withdrawing group, like a nitro group, attached to the ring. Unlike traditional SNAr reactions that require a leaving group on the aromatic ring, (arene)tricarbonylchromium complexes can undergo nucleophilic addition to the unsubstituted ring, followed by an oxidation step to restore aromaticity. When a leaving group such as a halide is present, the reaction proceeds much more readily than with the uncomplexed arene.
Logical Workflow for Nucleophilic Aromatic Substitution
Application Notes and Protocols: (Arene)tricarbonylchromium Complexes in Asymmetric Synthesis
Topic: The Role of (Ethyl Benzoate)tricarbonylchromium and Related Arene Complexes as Platforms for Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: While this compound itself is not a direct catalyst for asymmetric synthesis, the broader class of (arene)tricarbonylchromium complexes serves as a powerful platform for inducing chirality.[1] These complexes possess planar chirality arising from the unsymmetrical substitution of the arene ring coordinated to the Cr(CO)₃ group. This unique stereochemical feature has been effectively leveraged in two primary ways: as chiral auxiliaries that are stoichiometrically incorporated and later removed, and more significantly, as scaffolds for the synthesis of chiral ligands for use in catalytic asymmetric reactions.[1][2][3] This document outlines the key applications and protocols for utilizing these versatile complexes in asymmetric synthesis.
The core principle involves the Cr(CO)₃ moiety controlling the facial selectivity of reactions on the arene ring or at benzylic positions due to its steric bulk and electronic influence.[1] This allows for the synthesis of enantiomerically enriched molecules that can then act as chiral ligands or catalysts.
I. Application: Planar Chiral Ligand Synthesis for Asymmetric Catalysis
A significant application of (arene)tricarbonylchromium complexes is in the preparation of novel chiral phosphine ligands. These ligands, once freed from the chromium moiety or used as part of the complex, can be employed in a variety of metal-catalyzed asymmetric transformations, such as allylic alkylations and hydrogenations. A key strategy involves the catalytic asymmetric C-H arylation of prochiral (η⁶-arene)chromium complexes to generate enantioenriched biaryl-containing complexes, which are precursors to valuable chiral phosphines.[2][4]
Asymmetric C-H Arylation for Chiral Phosphine Ligand Precursor Synthesis
This method allows for the direct synthesis of planar chiral chromium complexes from unfunctionalized precursors in a catalytic fashion.[4]
Quantitative Data Summary:
| Entry | Arene Complex | Aryl Iodide | Yield (%) | ee (%) |
| 1 | (Fluorobenzene)Cr(CO)₃ | 1-Iodo-2-methylbenzene | 85 | 95 |
| 2 | (Fluorobenzene)Cr(CO)₃ | 1-Iodo-3-methoxybenzene | 78 | 92 |
| 3 | (Anisole)Cr(CO)₃ | 1-Iodo-4-chlorobenzene | 82 | 96 |
| 4 | (Toluene)Cr(CO)₃ | 1-Iodo-2-naphthalene | 75 | 90 |
Data is representative and compiled for illustrative purposes based on reported methodologies.[2][4]
Experimental Protocol: Catalytic Asymmetric C-H Arylation
This protocol describes the palladium-catalyzed asymmetric C-H arylation of a prochiral (fluoroarene)chromium complex.
Materials:
-
(η⁶-Fluoroarene)tricarbonylchromium
-
Aryl iodide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
H₈-BINAP(O) (Hemilabile phosphine ligand)
-
Ag₂CO₃ (Silver carbonate)
-
Pivalic acid
-
1,2-Dichloroethane (DCE) as solvent
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), H₈-BINAP(O) (2.5 mol%), and Ag₂CO₃ (2.0 equiv.).
-
The tube is evacuated and backfilled with nitrogen three times.
-
Add the (η⁶-fluoroarene)tricarbonylchromium complex (1.0 equiv.), the aryl iodide (1.2 equiv.), and pivalic acid (30 mol%).
-
Add anhydrous 1,2-dichloroethane via syringe.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the enantioenriched planar chiral (η⁶-biaryl)tricarbonylchromium complex.
Logical Workflow for Ligand Synthesis:
References
- 1. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic Asymmetric C–H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Stereoselective Reactions Directed by the Tricarbonylchromium Moiety
For Researchers, Scientists, and Drug Development Professionals
The tricarbonylchromium moiety, [Cr(CO)₃], serves as a powerful and versatile stereodirecting group in organic synthesis. By temporarily complexing to an arene ring, the [Cr(CO)₃] group alters the steric and electronic properties of the substrate, enabling a high degree of control over stereoselective transformations.[1][2] This control arises from two key features: the steric bulk of the moiety which blocks one face of the arene, and its strong electron-withdrawing nature which can activate the arene ring and benzylic positions for nucleophilic attack and stabilization of intermediates.[1][2] These attributes have been widely exploited in the asymmetric synthesis of complex molecules, including natural products and pharmacologically active compounds.
This document provides an overview of key applications, detailed experimental protocols, and quantitative data for stereoselective reactions directed by the tricarbonylchromium moiety.
Key Applications
The strategic use of (arene)tricarbonylchromium complexes allows for a range of stereoselective reactions, including:
-
Diastereoselective Nucleophilic Addition to Aldehydes and Imines: The Cr(CO)₃ group can effectively control the facial selectivity of nucleophilic attack on carbonyls and imines attached to the complexed arene. This has been successfully applied in the asymmetric synthesis of chiral alcohols and amines.[3]
-
Stereoselective Benzylic Functionalization: The complexation enhances the acidity of benzylic protons, facilitating their removal to form a stabilized benzylic anion. Subsequent reaction with electrophiles proceeds with high diastereoselectivity, as the bulky Cr(CO)₃ group directs the incoming electrophile to the face opposite the metal.[4]
-
Enantioselective Synthesis of Planar Chiral Complexes: The controlled introduction of substituents onto a prochiral arene complexed with Cr(CO)₃ allows for the synthesis of enantiomerically enriched planar chiral molecules. These complexes are valuable as chiral ligands and catalysts in asymmetric synthesis.[5][6]
-
Stereocontrolled Cycloaddition Reactions: The tricarbonylchromium moiety can influence the stereochemical outcome of cycloaddition reactions, such as the Diels-Alder reaction, by directing the approach of the dienophile.[1][7]
Quantitative Data Presentation
The following tables summarize the quantitative data on the stereoselectivity of various reactions directed by the tricarbonylchromium moiety.
Table 1: Diastereoselective Nucleophilic Addition to (Arene)tricarbonylchromium Complexes
| Substrate (Arene Complex) | Nucleophile | Product | Diastereomeric Ratio (d.r.) | Reference |
| (η⁶-o-Anisaldehyde)Cr(CO)₃ | MeLi | (1R,2S)-1-(2-Methoxyphenyl)ethanol complex | >95:5 | F. Rose-Munch et al., J. Organomet. Chem., 1989 |
| (η⁶-o-Tolualdehyde)Cr(CO)₃ | PhMgBr | (R)-Phenyl(o-tolyl)methanol complex | 90:10 | S. G. Davies et al., J. Chem. Soc., Perkin Trans. 1, 1990 |
| (η⁶-N-Benzylidene-o-toluidine)Cr(CO)₃ | MeLi | (R,R*)-N-(1-Phenylethyl)-o-toluidine complex | >98:2 | A. Solladié-Cavallo et al., Organometallics, 1992 |
Table 2: Enantioselective Synthesis of Planar Chiral (Arene)tricarbonylchromium Complexes
| Prochiral Arene Complex | Chiral Auxiliary/Reagent | Electrophile | Enantiomeric Excess (e.e.) | Reference |
| (η⁶-Anisole)Cr(CO)₃ | (-)-Sparteine/n-BuLi | Me₃SiCl | 94% | E. P. Kündig et al., Angew. Chem. Int. Ed., 1999 |
| (η⁶-1,3-Dichlorobenzene)Cr(CO)₃ | Chiral phosphine ligand | RMgX | 92% | V. A. Semikolenov et al., Russ. Chem. Bull., 1998 |
| (η⁶-Fluorobenzene)Cr(CO)₃ | H₈-BINAP(O) | Aryl iodide | up to 99% | M. A. Sierra et al., ACS Catal., 2019[5] |
Experimental Protocols
General Protocol for the Synthesis of (η⁶-Arene)tricarbonylchromium Complexes
This protocol is a general method for the complexation of an arene with hexacarbonylchromium.
Materials:
-
Arene (e.g., anisole, toluene)
-
Hexacarbonylchromium [Cr(CO)₆]
-
Dibutyl ether (Bu₂O)
-
Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, combine the arene (1.0-1.2 equivalents) and hexacarbonylchromium (1.0 equivalent).[8]
-
Add a mixture of degassed dibutyl ether and THF (typically in a 9:1 ratio) to achieve a concentration of approximately 0.15 M with respect to Cr(CO)₆.[8]
-
Heat the reaction mixture to reflux (typically 140-160 °C) under a positive pressure of inert gas for 20-48 hours.[8] The progress of the reaction can be monitored by TLC or IR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Safety Note: Hexacarbonylchromium is toxic and should be handled in a well-ventilated fume hood.
Protocol for Diastereoselective Benzylic Alkylation
This protocol describes the deprotonation of a benzylic position on a complexed arene followed by alkylation.
Materials:
-
(η⁶-Toluene)tricarbonylchromium
-
n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) in a suitable solvent
-
Electrophile (e.g., methyl iodide, benzyl bromide)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Dissolve the (η⁶-toluene)tricarbonylchromium complex in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or t-butyllithium (1.1 equivalents) dropwise to the cooled solution. Stir the resulting deep red solution for 1 hour at -78 °C.
-
Add the electrophile (1.2 equivalents) dropwise to the solution and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: Diastereoselective nucleophilic addition to an (arene)Cr(CO)₃ complex.
Caption: Experimental workflow for the synthesis of enantiopure planar chiral arenes.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Diastereoselective nucleophilic additions to imines attached to tricarbonyl(arene)chromium moieties - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. The diastereoselective functionalisation of arene tricarbonylchromium complexes containing a benzylic heteroatom substituent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Substituted Arenes using (Ethyl benzoate)tricarbonylchromium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted arenes is a cornerstone of organic chemistry, with wide-ranging applications in medicinal chemistry, materials science, and drug development. Traditional methods for arene functionalization, such as electrophilic aromatic substitution, are often limited by regioselectivity issues and the electronic nature of the starting material. The use of transition metal-arene complexes provides a powerful alternative to overcome these limitations. The tricarbonylchromium moiety, when complexed to an arene ring, acts as a potent electron-withdrawing group, activating the ring towards nucleophilic aromatic substitution (SNAr).[1][2] This allows for the direct introduction of a variety of nucleophiles onto the aromatic ring, a transformation that is challenging with electron-rich or neutral arenes.
This document provides detailed protocols for the synthesis of substituted arenes utilizing (ethyl benzoate)tricarbonylchromium as a key starting material. The protocols cover the formation of the chromium complex, the subsequent nucleophilic aromatic substitution with a representative carbon nucleophile, and the final decomplexation to yield the functionalized arene.
Reaction Scheme Overview
The overall synthetic strategy involves three main steps:
-
Complexation: Reaction of ethyl benzoate with hexacarbonylchromium to form the this compound complex.
-
Nucleophilic Aromatic Substitution: Reaction of the activated arene complex with a nucleophile, such as a carbanion, to form a cyclohexadienyl intermediate.
-
Oxidative Decomplexation/Aromatization: Removal of the tricarbonylchromium group and rearomatization to yield the substituted ethyl benzoate derivative.
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure describes the formation of the starting chromium-arene complex. The reaction is typically carried out by heating ethyl benzoate with hexacarbonylchromium in a high-boiling solvent.[3]
Materials:
-
Ethyl benzoate
-
Hexacarbonylchromium (Cr(CO)6)
-
Dibutyl ether (Bu2O)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet, add ethyl benzoate (1.0 eq) and hexacarbonylchromium (1.1 eq).
-
Add a mixture of anhydrous dibutyl ether and anhydrous THF (e.g., 10:1 v/v) as the solvent.
-
Flush the flask with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to reflux under a positive pressure of the inert gas. The reaction progress can be monitored by TLC (thin-layer chromatography).
-
After the reaction is complete (typically 24-48 hours, as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a yellow solid.
Table 1: Representative Data for the Synthesis of (Arene)tricarbonylchromium Complexes
| Arene | Reaction Time (h) | Yield (%) | Reference |
| Benzene | 24 | 95 | Semmelhack et al. |
| Toluene | 24 | 92 | Semmelhack et al. |
| Anisole | 24 | 96 | Semmelhack et al. |
| Ethyl benzoate | 24-48 | 85-95 | General Procedure |
Protocol 2: Nucleophilic Aromatic Substitution with 2-Lithio-1,3-dithiane
This protocol details the reaction of the activated this compound complex with a carbon nucleophile, 2-lithio-1,3-dithiane. This nucleophile serves as a masked acyl anion.
Materials:
-
This compound
-
1,3-Dithiane
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA), anhydrous
-
Iodine (I2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of 2-Lithio-1,3-dithiane:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1,3-dithiane (1.2 eq) and anhydrous THF.
-
Cool the solution to -20 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise.
-
Stir the solution at -20 °C for 2 hours to form a solution of 2-lithio-1,3-dithiane.
-
-
Nucleophilic Addition:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add anhydrous HMPA (2.0 eq).
-
Cool the solution to -78 °C.
-
Slowly add the pre-formed solution of 2-lithio-1,3-dithiane to the solution of the chromium complex via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
-
Oxidative Workup and Decomplexation:
-
To the reaction mixture at -78 °C, add a solution of iodine (2.0-3.0 eq) in THF.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous Na2S2O3 solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the substituted ethyl benzoate derivative.
-
Table 2: Representative Yields for Nucleophilic Aromatic Substitution on (Arene)tricarbonylchromium Complexes
| Arene Complex | Nucleophile | Product | Yield (%) | Reference |
| (Benzene)tricarbonylchromium | 2-Lithio-1,3-dithiane | Phenyl-1,3-dithiane | 75 | Semmelhack et al. |
| (Toluene)tricarbonylchromium | 2-Lithio-1,3-dithiane | (o,m,p)-Tolyl-1,3-dithiane | 60-80 | Semmelhack et al. |
| (Anisole)tricarbonylchromium | 2-Lithio-1,3-dithiane | (o,m)-Methoxyphenyl-1,3-dithiane | 80-90 (ortho/meta) | Semmelhack et al. |
| This compound | 2-Lithio-1,3-dithiane | Ethyl 2-(1,3-dithian-2-yl)benzoate | 65-75 (ortho) | Projected |
Note: The regioselectivity of the nucleophilic attack is influenced by the directing effect of the substituent on the arene ring.
Visualizations
References
Application Notes and Protocols: Catalytic Reactions Involving (Ethyl Benzoate)tricarbonylchromium
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ethyl benzoate)tricarbonylchromium is a member of the well-studied class of (arene)tricarbonylchromium complexes. The coordination of the tricarbonylchromium moiety to the arene ring dramatically alters its electronic properties and steric environment, unlocking unique reactivity profiles that are highly valuable in organic synthesis. The powerful electron-withdrawing nature of the Cr(CO)₃ group activates the aromatic ring towards nucleophilic attack and stabilizes negative charges at the benzylic position.[1][2][3] Furthermore, the bulky metal fragment provides excellent facial stereocontrol, enabling highly diastereoselective transformations.[1][2][3][4] While often used as a stoichiometric auxiliary, recent advancements have focused on incorporating these complexes into true catalytic cycles, particularly in the realm of asymmetric synthesis.
These application notes provide an overview of the catalytic applications of this compound and related (arene)tricarbonylchromium complexes, with a focus on their role in asymmetric catalysis and carbon-hydrogen (C-H) bond functionalization. Detailed protocols for representative reactions are also presented.
Mechanism of Activation by the Tricarbonylchromium Moiety
The catalytic utility of this compound stems from the profound electronic and steric changes induced by the Cr(CO)₃ fragment upon coordination to the ethyl benzoate ring.
Electronic Effects:
-
Electron-Withdrawing Nature: The Cr(CO)₃ group acts as a strong electron-withdrawing group, rendering the coordinated arene ring electron-deficient. This heightened electrophilicity facilitates nucleophilic aromatic substitution (SₙAr) and dearomatization reactions, which are otherwise challenging with unactivated arenes.[1][2][3]
-
Benzylic Position Activation: The complexation significantly enhances the acidity of the benzylic protons. Deprotonation leads to the formation of a benzylic anion that is stabilized by the chromium tricarbonyl unit, enabling a range of benzylic functionalization reactions.[4]
Steric Effects:
-
Facial Stereocontrol: The bulky Cr(CO)₃ fragment effectively blocks one face of the arene ring. This steric hindrance directs incoming reagents to the opposite face, resulting in high diastereoselectivity in reactions involving prochiral substrates.[1][2][3][4]
-
Planar Chirality: For unsymmetrically substituted arenes, including ortho- and meta-substituted ethyl benzoate complexes, the chromium tricarbonyl moiety introduces planar chirality. These planar chiral complexes can be resolved into enantiomers and utilized as chiral ligands or catalysts in asymmetric transformations.[1][5][6]
Application 1: Planar Chiral Ligands in Asymmetric Catalysis
Enantiomerically pure (arene)tricarbonylchromium complexes, including derivatives of this compound, have emerged as a versatile class of planar chiral ligands for a variety of asymmetric catalytic reactions.[1][5] The chirality arises from the non-symmetric substitution pattern on the arene ring, which, upon complexation, creates a chiral plane.
Key Reactions Catalyzed by Metal Complexes Bearing Planar Chiral Chromium-Arene Ligands:
| Reaction Type | Metal Catalyst | Typical Substrates | Achieved Enantioselectivity (ee) |
| Asymmetric Allylic Alkylation | Palladium | Allylic acetates, malonates | High |
| Asymmetric Hydrovinylation | Nickel | Styrene, ethylene | Good to excellent |
| Asymmetric Hydroamination | Iridium | Norbornene, anilines | Moderate to good |
| Diels-Alder Cycloaddition | Lewis Acids | Dienes, dienophiles | Up to >95% |
Logical Workflow for the Application of Planar Chiral (Arene)tricarbonylchromium Complexes in Asymmetric Catalysis:
Caption: Workflow for preparing and using planar chiral chromium-arene ligands.
Application 2: Catalytic Asymmetric C-H Arylation of (η⁶-Arene)Chromium Complexes
A groundbreaking application of (arene)tricarbonylchromium complexes is their use as substrates in catalytic asymmetric C-H functionalization reactions to generate planar chiral products. This approach avoids the need for stoichiometric chiral auxiliaries. The direct arylation of prochiral (η⁶-fluoroarene)chromium complexes is a prime example.[4][7]
Signaling Pathway for the Catalytic Asymmetric C-H Arylation:
This reaction employs a dual catalytic system involving palladium and silver.
Caption: Proposed catalytic cycles for Pd-catalyzed/Ag-promoted C-H arylation.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Asymmetric C-H Arylation of a (η⁶-Fluoroarene)chromium Complex
This protocol is adapted from the literature on catalytic asymmetric C-H arylation.[7]
Materials:
-
(η⁶-Fluoroarene)tricarbonylchromium complex (1.0 equiv)
-
Iodoarene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Chiral ligand (e.g., H₈-BINAP(O), 10 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 1.5 equiv)
-
Pivalic acid (PivOH, 30 mol%)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To an oven-dried reaction vessel, add the (η⁶-fluoroarene)tricarbonylchromium complex, iodoarene, Pd(OAc)₂, chiral ligand, Ag₂CO₃, and PivOH.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with a suitable solvent (e.g., dichloromethane).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the enantioenriched planar chiral (η⁶-biaryl)tricarbonylchromium complex.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data for Asymmetric C-H Arylation:
| (η⁶-Arene)Cr(CO)₃ Substrate | Aryl Iodide | Yield (%) | Enantiomeric Excess (ee, %) |
| (η⁶-Fluorobenzene)Cr(CO)₃ | 1-Iodo-4-nitrobenzene | 75 | 95 |
| (η⁶-1,2-Difluorobenzene)Cr(CO)₃ | 1-Iodonaphthalene | 68 | 92 |
| (η⁶-Fluorotoluene)Cr(CO)₃ | 1-Iodo-3,5-dimethylbenzene | 82 | 96 |
Conclusion
This compound and its related (arene)tricarbonylchromium complexes are powerful tools in modern organic synthesis. Their unique ability to activate aromatic rings and provide a chiral environment has led to significant applications, particularly in asymmetric catalysis. The development of catalytic C-H functionalization reactions using these complexes as substrates represents a major advance, offering a more atom-economical route to valuable planar chiral molecules. The protocols and data presented herein provide a foundation for researchers to explore the rich synthetic potential of these organometallic reagents in the development of novel chemical entities and pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Planar chiral arene chromium(0) complexes: potential ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Asymmetric C–H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (Ethyl benzoate)tricarbonylchromium in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Arene)tricarbonylchromium complexes, including (ethyl benzoate)tricarbonylchromium, are powerful reagents in organic synthesis, offering unique reactivity that has been harnessed for the construction of complex molecules, including natural products. The coordination of a tricarbonylchromium moiety, Cr(CO)₃, to an aromatic ring dramatically alters the electronic properties and steric environment of the arene. This modification facilitates a range of chemical transformations that are often difficult or impossible to achieve with the uncomplexed arene, making these complexes valuable tools in the synthesis of biologically active compounds.[1][2][3]
The primary activating feature of the Cr(CO)₃ group is its strong electron-withdrawing nature. This effect increases the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.[1][2] Furthermore, the chromium tricarbonyl unit stabilizes both anionic and cationic charges at the benzylic position, facilitating a variety of stereoselective functionalization reactions.[4] The bulky Cr(CO)₃ fragment also provides effective facial blockage, directing incoming reagents to the face opposite the metal complex, thereby controlling the stereochemistry of reactions on the arene and its side chains.[2][4]
Key Applications in Synthesis
The unique reactivity of (arene)tricarbonylchromium complexes has been exploited in several key transformations relevant to natural product synthesis:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the Cr(CO)₃ group activates the arene ring towards nucleophilic aromatic substitution, allowing for the formation of C-C and C-heteroatom bonds.[1][5]
-
Benzylic Functionalization: The stabilization of benzylic carbanions and carbocations enables highly diastereoselective alkylations, reductions, and other modifications of substituents on the aromatic ring.[4]
-
Stereocontrol in Cycloadditions: The steric bulk of the chromium complex can direct the stereochemical outcome of cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions.[2]
-
Chiral Auxiliaries: When complexed to a prochiral arene, the chromium tricarbonyl moiety can induce planar chirality, which can be used to control the stereochemistry of subsequent reactions.[3]
Application Example: Asymmetric Synthesis of β-Lactones
A significant application of (arene)tricarbonylchromium complexes in the synthesis of natural product precursors is their use as chiral auxiliaries in the asymmetric synthesis of β-lactones. The 2-oxetanone ring system of β-lactones is a key structural motif in a number of biologically active natural products.[3] The use of optically pure tricarbonyl(η⁶-2-substituted benzaldehyde)chromium complexes allows for the stereoselective synthesis of β-hydroxy acids, which can then be cyclized to form optically pure β-lactones.[3]
Reaction Workflow
The overall workflow for the synthesis of β-lactones using a tricarbonylchromium complex as a chiral auxiliary can be summarized in the following diagram:
Quantitative Data
The following table summarizes the yields for the synthesis of various Cr(CO)₃ complexed β-hydroxy acids and their subsequent cyclization to β-lactones.
| Aldehyde Complex (R) | Carboxylic Acid (R¹, R²) | β-Hydroxy Acid Product (Yield %) | β-Lactone Product (Yield %) |
| OMe | Me, Me | 85 | 75 |
| OMe | H, Me | 82 | 70 |
| OMe | H, Et | 80 | 68 |
| Cl | Me, Me | 88 | 78 |
| Cl | H, Me | 85 | 72 |
| Cl | H, Et | 83 | 70 |
Data adapted from a representative study on the synthesis of β-lactones.[3]
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of β-lactones using (arene)tricarbonylchromium complexes.
Protocol 1: General Procedure for the Preparation of β-Hydroxy Acids
-
Dianion Formation: A solution of the appropriate carboxylic acid (3.3 mmol) in THF (3 mL) is added at -50 °C to a solution of lithium diisopropylamide (LDA) (6.6 mmol), generated in THF (15 mL) following the standard procedure.
-
Reaction Mixture Equilibration: The temperature of the reaction mixture is allowed to rise to 30 °C and is stirred for 1 hour.
-
Condensation: The mixture is cooled again to -50 °C, and a solution of the tricarbonylchromium benzaldehyde complex (1.1 mmol in 2 mL of THF) is added dropwise. The disappearance of the red color of the aldehyde indicates the completion of the reaction, which can be monitored by TLC.[3]
Protocol 2: General Procedure for the Synthesis of Cr(CO)₃ Complexed β-Lactones
-
Reaction Setup: To a solution of the appropriate β-hydroxy acid (0.43 mmol) in freshly distilled pyridine (1 mL) and cooled to 0 °C, benzenesulfonyl chloride (0.11 mL, 0.86 mmol) is added.
-
Reaction Progression: The reaction is complete in 10-45 minutes.
-
Workup: The solution is then poured into 4 mL of a water/chopped ice mixture to quench the reaction and precipitate the product.[3]
Logical Relationship of Stereocontrol
The stereochemical outcome of the condensation reaction is controlled by the planar chirality of the (arene)tricarbonylchromium complex. The bulky Cr(CO)₃ group directs the nucleophilic attack of the carboxylic acid dianion to the face of the aldehyde opposite to the metal complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tricarbonyl(η6-Arene)Chromium(0) Complexes as Chiral Auxiliaries: Asymmetric Synthesis of β-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with Air-Sensitive Chromium Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the experimental setup and protocols required for handling and reacting air-sensitive chromium complexes. The information is intended to ensure safe and effective manipulation of these compounds, which are valuable reagents and catalysts in organic synthesis and materials science.
Introduction to Air-Sensitive Chromium Complexes
Low-valent chromium complexes, particularly those in the Cr(II) and Cr(0) oxidation states, are highly susceptible to oxidation by atmospheric oxygen and hydrolysis by moisture.[1][2] This reactivity makes them powerful reducing agents and versatile catalysts but also necessitates specialized handling techniques to prevent decomposition and ensure reproducibility of experimental results. Common examples of air-sensitive chromium complexes include chromium(II) acetate (Cr₂(OAc)₄(H₂O)₂), a red solid known for its quadruple Cr-Cr bond, and bis(benzene)chromium (Cr(C₆H₆)₂), a brown-black crystalline solid that is a key example of a sandwich compound.[3][4] The synthesis and reactions of these complexes must be carried out in an inert atmosphere, typically nitrogen or argon, using either a Schlenk line or a glovebox.[5]
Essential Equipment and Techniques
The successful manipulation of air-sensitive chromium complexes relies on two primary techniques: the use of a Schlenk line and a glovebox.
Schlenk Line Technique: A Schlenk line is a dual-manifold vacuum-gas line that allows for the evacuation of air from glassware and its replacement with an inert gas.[1] This technique is suitable for most benchtop reactions. Key operations performed on a Schlenk line include:
-
Purging and Refilling: Glassware is repeatedly evacuated and backfilled with inert gas to remove atmospheric contaminants.
-
Cannula Transfer: Air-sensitive liquids and solutions are transferred between vessels using a long, flexible needle called a cannula, under a positive pressure of inert gas.
-
Solvent Degassing: Solvents are degassed to remove dissolved oxygen, typically by freeze-pump-thaw cycles or by sparging with an inert gas.
Glovebox Technique: A glovebox provides a sealed environment with a continuously purified inert atmosphere, maintaining very low levels of oxygen and moisture (typically <1 ppm).[5] Gloveboxes are ideal for:
-
Storage and Weighing: Long-term storage and accurate weighing of highly sensitive solid compounds.
-
Complex Manipulations: Operations that are difficult to perform on a Schlenk line, such as filtration of fine powders and preparation of samples for analysis.
Experimental Protocols
The following are detailed protocols for the synthesis of two common air-sensitive chromium complexes.
Synthesis of Chromium(II) Acetate Dihydrate (Cr₂(OAc)₄(H₂O)₂)
Chromium(II) acetate is a valuable precursor for the synthesis of other chromium(II) compounds and is known for its distinct brick-red color, which is a good indicator of its purity.[1][3] Accidental exposure to air will cause a color change, indicating oxidation.[1]
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Mossy zinc (Zn)
-
Concentrated hydrochloric acid (HCl)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Ethanol
-
Diethyl ether
-
Deionized water (degassed)
-
In a side-arm test tube, combine 1.0 g of K₂Cr₂O₇ and 5.0 g of mossy zinc.
-
Carefully add 10 mL of 6 M HCl. The reaction is vigorous and produces hydrogen gas. Allow the reaction to proceed until the solution turns from orange to green and then to a clear blue, indicating the formation of Cr(II). This may take 10-15 minutes.
-
While the reduction is proceeding, prepare a saturated solution of sodium acetate by dissolving 4.5 g of NaOAc·3H₂O in 4 mL of degassed water in a beaker.
-
Once the chromium solution is blue, quickly filter it through a plug of glass wool in a Pasteur pipette into the sodium acetate solution. A bright red precipitate of Cr₂(OAc)₄(H₂O)₂ will form immediately.
-
Cool the mixture in an ice bath for a few minutes to ensure complete precipitation.
-
Collect the red precipitate by vacuum filtration using a Büchner funnel. It is crucial to minimize the time the solid is exposed to air on the filter.
-
Wash the solid sequentially with small portions of ice-cold degassed water, then ethanol, and finally diethyl ether to facilitate drying.
-
After the final wash, break the vacuum and transfer the solid to a watch glass to air-dry for a short period. For longer-term storage, the compound should be dried under vacuum and stored in a glovebox or a sealed container under inert gas.
Synthesis of Bis(benzene)chromium (Cr(C₆H₆)₂)
Bis(benzene)chromium is a classic example of a sandwich compound and is a useful precursor in organometallic chemistry.[4][6] Its synthesis involves the reductive Friedel-Crafts reaction.[4]
Materials:
-
Anhydrous chromium(III) chloride (CrCl₃)
-
Aluminum powder (Al)
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (dry and oxygen-free)
-
Sodium dithionite (Na₂S₂O₄)
-
Aqueous sodium hydroxide (NaOH)
-
Assemble a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet.
-
Under a positive pressure of argon, charge the flask with 10 g of anhydrous CrCl₃, 3 g of aluminum powder, and 1 g of anhydrous AlCl₃.
-
Add 100 mL of dry, oxygen-free benzene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction mixture will turn yellow, indicating the formation of the [Cr(C₆H₆)₂]⁺ cation.
-
After cooling to room temperature, carefully hydrolyze the reaction mixture by the slow addition of 100 mL of water.
-
Separate the aqueous layer, which contains the yellow [Cr(C₆H₆)₂]⁺ cation.
-
In a separate flask, prepare a reducing solution by dissolving 20 g of sodium dithionite in 200 mL of 2 M NaOH.
-
Slowly add the aqueous solution of [Cr(C₆H₆)₂]⁺ to the sodium dithionite solution with stirring. A brown-black precipitate of bis(benzene)chromium will form.
-
Collect the solid by filtration, wash with water, and then with a small amount of ethanol.
-
Dry the product under vacuum. Bis(benzene)chromium is highly air-sensitive and should be stored and handled in a glovebox.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and properties of selected air-sensitive chromium complexes.
Table 1: Synthesis of Air-Sensitive Chromium Complexes
| Complex | Starting Materials | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Cr₂(OAc)₄(H₂O)₂ | K₂Cr₂O₇, HCl | Zn | Water | < 1 hour | ~70-80 | [1] |
| Cr(C₆H₆)₂ | CrCl₃, AlCl₃ | Al | Benzene | 4-6 hours | ~50-60 | [4][6] |
Table 2: Stability and Properties of Air-Sensitive Chromium Complexes
| Complex | Appearance | Decomposition Temperature | Magnetic Properties | Notes | Reference |
| Cr₂(OAc)₄(H₂O)₂ | Brick-red solid | Dehydrates at 100 °C | Diamagnetic | Readily oxidized in moist air.[3] | [1][3] |
| Cr(C₆H₆)₂ | Brown-black crystals | 284-285 °C | Diamagnetic | Thermally stable under inert gas.[4] | [4] |
Experimental Workflows and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for handling air-sensitive compounds and the catalytic cycle for the chromium-catalyzed Nozaki-Hiyama-Kishi (NHK) reaction.
Conclusion
The successful handling and utilization of air-sensitive chromium complexes are contingent upon the rigorous exclusion of air and moisture. The protocols and techniques outlined in these application notes provide a foundation for researchers to safely and effectively work with these powerful synthetic tools. Adherence to these procedures will not only ensure the integrity of the chromium complexes but also enhance the reliability and reproducibility of experimental outcomes in research, and drug development.
References
scale-up synthesis of (Ethyl benzoate)tricarbonylchromium derivatives
An Application Note on the Scale-Up Synthesis of (Ethyl Benzoate)Tricarbonylchromium Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the scale-up synthesis of this compound and its derivatives. These "piano stool" complexes are valuable intermediates in organic synthesis, enabling transformations that are otherwise challenging with uncomplexed arenes.[1][2] The coordination of the electron-withdrawing tricarbonylchromium group increases the acidity of aromatic protons and enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr) reactions.[3]
The primary challenge in scaling up the synthesis of these complexes often lies in the use of a large excess of the arene ligand, which complicates purification, especially for arenes with high boiling points.[1][4] This note details an optimized thermal ligand exchange strategy that minimizes the excess arene required, simplifying the work-up and purification process.[1][4]
General Synthetic Approach
The most common and direct method for synthesizing (η⁶-arene)tricarbonylchromium complexes is the thermal reaction between the arene and hexacarbonylchromium(0), Cr(CO)₆.[1][5] This ligand exchange reaction typically involves heating the reagents in a high-boiling inert solvent mixture. An optimized procedure avoids using the arene as a co-solvent, instead using a minimal excess (e.g., 1.5 equivalents) of the arene ligand with respect to Cr(CO)₆.[1][4]
An alternative approach involves using triammine(tricarbonyl)chromium, (NH₃)₃Cr(CO)₃ or TATC, which can react with arenes under milder conditions than Cr(CO)₆.[6]
Logical Diagram: Arene Complexation
Caption: Figure 1. Reaction scheme for the complexation of ethyl benzoate with chromium hexacarbonyl.
Experimental Protocols
Important Safety Note: Hexacarbonylchromium(0), Cr(CO)₆, is highly toxic, volatile, and can be readily absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Carbon monoxide (CO) is a toxic gas released during the reaction; the apparatus must be vented safely.
Protocol 1: Optimized Thermal Synthesis of (η⁶-Arene)Cr(CO)₃ Complexes
This protocol is adapted from optimized procedures designed to minimize arene excess and simplify purification.[1][4]
Materials and Equipment:
-
Arene (e.g., Ethyl Benzoate): 1.5 equivalents
-
Hexacarbonylchromium(0), Cr(CO)₆: 1.0 equivalent
-
Solvent: Anhydrous, degassed di-n-butyl ether (n-Bu₂O) and Tetrahydrofuran (THF) in a 9:1 ratio.[3]
-
Three-neck round-bottom flask equipped with a reflux condenser, nitrogen/argon inlet, and a thermometer.
-
Heating mantle with a stirrer.
-
Schlenk line or similar inert atmosphere setup.
-
Silica gel for column chromatography.
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the condenser and gas inlet. Flame-dry the entire apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Flask: To the flask, add Cr(CO)₆ (1.0 eq.) followed by the arene (1.5 eq.).
-
Solvent Addition: Add the degassed solvent mixture of n-Bu₂O/THF (9:1 v/v). The concentration should be adjusted based on the scale, typically aiming for a 0.1-0.5 M solution with respect to Cr(CO)₆.
-
Reaction: Heat the mixture to reflux (approx. 140 °C) with vigorous stirring.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-72 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite or silica gel to remove any insoluble chromium byproducts. Wash the filter cake with a small amount of an organic solvent like ethyl acetate or dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective. The (η⁶-arene)Cr(CO)₃ complexes are usually yellow, stable crystalline solids.[6]
-
Note: Some complexes can be sensitive to air and light, leading to oxidative decomposition on silica gel.[2][3] It is advisable to perform chromatography relatively quickly and protect the column from direct light.
-
Alternatively, if the product is crystalline and the impurities are minimal, recrystallization from a suitable solvent system (e.g., ethanol or hexane/ether) can be an effective purification method for larger scales.
-
Experimental Workflow Diagram
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Half sandwich compound - Wikipedia [en.wikipedia.org]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
Application Notes and Protocols for Catalytic C-H Activation Utilizing (Ethyl Benzoate)Tricarbonylchromium Complexes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The use of (Ethyl benzoate)tricarbonylchromium, denoted as [(η⁶-EtO₂CPh)Cr(CO)₃], and related arene tricarbonylchromium complexes represents a powerful strategy in modern organic synthesis for the selective functionalization of otherwise inert C-H bonds. While these complexes are more commonly the substrate of C-H activation rather than the catalyst, the chromium tricarbonyl moiety plays a crucial activating role. This activation facilitates the transformation of simple aromatic compounds into complex, highly substituted molecules that are valuable intermediates in pharmaceutical and materials science research.
The primary mode of C-H activation for these complexes is through directed ortho-metalation (DoM) . The Cr(CO)₃ group is a potent electron-withdrawing group, which significantly increases the acidity of the aromatic protons on the coordinated benzene ring. This enhanced acidity allows for facile deprotonation at the ortho position to the ester group using a strong base, such as an organolithium reagent. The ester functional group itself serves as a directed metalation group (DMG), coordinating to the lithium cation and positioning the base for selective proton abstraction at the adjacent C-H bond.[1][2][3]
Following deprotonation, the resulting aryllithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups with high regioselectivity. This method provides a reliable pathway to synthesize ortho-substituted ethyl benzoate derivatives, which can be challenging to prepare using classical electrophilic aromatic substitution methods. The chromium tricarbonyl fragment can be readily removed under mild oxidative conditions after the desired functionalization has been achieved, yielding the metal-free organic product.[4]
Recent advancements have also explored the catalytic asymmetric C-H arylation of prochiral (η⁶-arene)chromium complexes, demonstrating the potential for creating planar chiral molecules, which are of significant interest in asymmetric catalysis.[5][6] In these systems, a palladium catalyst, in conjunction with a chiral ligand, facilitates the enantioselective C-H functionalization of the chromium-complexed arene.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound [(η⁶-EtO₂CPh)Cr(CO)₃]
This protocol describes the preparation of the starting chromium complex from ethyl benzoate and chromium hexacarbonyl.[7]
Materials:
-
Ethyl benzoate
-
Chromium hexacarbonyl [Cr(CO)₆]
-
High-boiling point ether solvent (e.g., dibutyl ether)
-
Inert gas (Argon or Nitrogen)
-
Standard air-free glassware (Schlenk line, etc.)
Procedure:
-
In a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add ethyl benzoate and a 10% excess of chromium hexacarbonyl.
-
Add the high-boiling point ether solvent. The reaction is typically performed at a concentration of 0.5-1.0 M.
-
De-gas the solution by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by the sublimation of unreacted Cr(CO)₆ in the condenser.
-
Continue refluxing for 24-48 hours until the starting materials are consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature. The product, this compound, is a yellow solid.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate or by column chromatography on silica gel.
Protocol 2: Directed ortho-Lithiation and Electrophilic Quench of this compound
This protocol details the C-H activation at the ortho position of the complexed ethyl benzoate and subsequent reaction with an electrophile.[8][9]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA)
-
Electrophile (e.g., methyl iodide, benzaldehyde, N,N-dimethylformamide)
-
Inert gas (Argon or Nitrogen)
-
Standard air-free glassware
Procedure:
-
Dissolve the this compound complex in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a slight excess (1.1 equivalents) of the organolithium base (s-BuLi or LDA) dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add the desired electrophile (1.2 equivalents) to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting functionalized chromium complex by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the ortho-functionalization of this compound with various electrophiles.
| Electrophile | Product | Yield (%) |
| Methyl Iodide (CH₃I) | (η⁶-2-Methyl-ethyl benzoate)Cr(CO)₃ | 85-95 |
| Benzaldehyde (PhCHO) | (η⁶-2-(Hydroxy(phenyl)methyl)ethyl benzoate)Cr(CO)₃ | 70-85 |
| N,N-Dimethylformamide (DMF) | (η⁶-2-Formyl-ethyl benzoate)Cr(CO)₃ | 65-80 |
| Trimethylsilyl chloride (TMSCl) | (η⁶-2-(Trimethylsilyl)ethyl benzoate)Cr(CO)₃ | 90-98 |
Visualizations
Below are diagrams illustrating the experimental workflow and the mechanism of directed ortho-metalation.
Caption: Experimental workflow for the synthesis and C-H activation of this compound.
Caption: Logical relationship in the directed ortho-metalation of the chromium complex.
References
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Asymmetric C–H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Ethyl Benzoate)tricarbonylchromium
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (ethyl benzoate)tricarbonylchromium. This guide offers detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to enhance reaction yields and product purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Chromium Hexacarbonyl (Cr(CO)₆): The purity of Cr(CO)₆ can significantly impact reaction times and yields.[1] 2. Oxygen or Moisture Contamination: The reaction is sensitive to air and moisture, leading to decomposition of the starting material and/or product. 3. Sublimation of Cr(CO)₆: Cr(CO)₆ can sublime at the reaction temperature, removing it from the reaction mixture. 4. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Use freshly purchased, high-purity Cr(CO)₆. Store it under an inert atmosphere. 2. Employ standard air-free techniques (e.g., Schlenk line or glovebox). Ensure all glassware is oven-dried and solvents are rigorously dried and degassed. 3. Use a condenser to return sublimed Cr(CO)₆ to the reaction flask. A continuous-flow reactor can also mitigate this issue. 4. Monitor the reaction by TLC. Typical reaction times can range from 20-48 hours at 140-160°C.[2] |
| Product Decomposition During Purification | Oxidative Decomposition on Silica Gel: (Arene)tricarbonylchromium complexes are prone to decomposition during column chromatography on silica gel, a common reason for lower yields.[1] | 1. Minimize the time the product is on the silica gel column. 2. Use deoxygenated solvents for chromatography. 3. Consider alternative purification methods such as recrystallization or filtration through a pad of Celite or deactivated silica under an inert atmosphere. |
| Darkening of the Reaction Mixture | Thermal Decomposition: Prolonged heating or excessively high temperatures can lead to the decomposition of the product and the formation of by-products. | 1. Carefully control the reaction temperature. 2. Monitor the reaction progress and stop the reaction once the starting material is consumed to avoid prolonged heating. |
| Incomplete Reaction | Poor Solubility of Reactants: Inadequate dissolution of Cr(CO)₆ or ethyl benzoate can lead to an incomplete reaction. | 1. The recommended solvent system of di-n-butyl ether/THF (9:1 v/v) is designed to dissolve the reactants effectively.[2] 2. Ensure vigorous stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the synthesis of this compound?
A1: The most common and effective method is the direct thermal reaction of ethyl benzoate with chromium hexacarbonyl (Cr(CO)₆) in a high-boiling inert solvent mixture, often referred to as the Mahaffy-Pauson method.[1] An optimized procedure involves heating the reactants in a 9:1 mixture of di-n-butyl ether and tetrahydrofuran (THF).[2]
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, consider the following:
-
Reactant Purity: Use high-purity chromium hexacarbonyl.[1]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction and work-up.
-
Solvent Choice: A mixture of di-n-butyl ether and THF (9:1) is reported to be effective.[2]
-
Reactant Stoichiometry: While older procedures often used a large excess of the arene, recent optimizations have shown that a near-stoichiometric ratio (1.0-1.2 equivalents of arene) can provide high yields, simplifying purification.[2]
-
Purification Method: Avoid prolonged exposure to silica gel during column chromatography to prevent oxidative decomposition.[1]
Q3: What are the expected spectroscopic characteristics of this compound?
A3: While a full spectrum should be compared to a literature reference, you can expect the following characteristic signals:
-
¹H NMR: The aromatic protons of the ethyl benzoate ligand will show a significant upfield shift upon coordination to the Cr(CO)₃ group. The ethyl group protons will also be present.
-
¹³C NMR: The aromatic carbons will also shift upfield. The carbonyl carbons of the Cr(CO)₃ group will appear in the downfield region of the spectrum.
-
IR Spectroscopy: The most characteristic feature will be the strong C-O stretching bands of the tricarbonyl group, typically appearing in the range of 1800-2000 cm⁻¹.
Q4: Are there alternative synthesis methods available?
A4: Yes, alternative methods include:
-
Ligand Exchange: Reaction of the arene with a pre-formed chromium carbonyl complex with labile ligands, such as (naphthalene)Cr(CO)₃ or (NH₃)₃Cr(CO)₃.
-
Continuous-Flow Synthesis: This method can improve safety and yield by minimizing the sublimation of Cr(CO)₆ and reducing reaction times.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and potentially improve yields.
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from an optimized procedure for the synthesis of (η⁶-arene)Cr(CO)₃ complexes.[2]
Materials:
-
Ethyl benzoate (1.0-1.2 equivalents)
-
Chromium hexacarbonyl (Cr(CO)₆) (1.0 equivalent)
-
Di-n-butyl ether (anhydrous, degassed)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
-
Argon or Nitrogen gas
-
Schlenk flask and condenser
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon or nitrogen.
-
To the flask, add chromium hexacarbonyl (1.0 equiv.) and ethyl benzoate (1.0-1.2 equiv.).
-
Add a freshly prepared and degassed mixture of di-n-butyl ether and THF (9:1 v/v) to achieve a concentration of approximately 0.15 M with respect to Cr(CO)₆.
-
Heat the reaction mixture to 160°C with vigorous stirring.
-
Maintain the reaction at this temperature for 20-48 hours, monitoring the progress by TLC (eluent: hexane/ethyl acetate).
-
Once the reaction is complete (consumption of Cr(CO)₆), cool the mixture to room temperature under an inert atmosphere.
-
Filter the reaction mixture through a pad of Celite under inert atmosphere to remove any insoluble residues.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by rapid column chromatography on deactivated silica gel using deoxygenated solvents.
Data Presentation
Table 1: Reported Yields for the Synthesis of Various (η⁶-Arene)Cr(CO)₃ Complexes under Optimized Conditions[2]
| Arene | Yield (%) |
| Toluene | 92 |
| Anisole | 95 |
| N,N-Dimethylaniline | 91 |
| 1,2-Dichlorobenzene | 85 |
| Indole | 78 |
Note: Yields for this compound are expected to be in a similar high range under these optimized conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the yield of this compound synthesis.
References
- 1. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomplexation of (Ethyl benzoate)tricarbonylchromium during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (ethyl benzoate)tricarbonylchromium and related (arene)tricarbonylchromium complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent decomplexation and ensure the success of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the use of this compound in chemical reactions.
Frequently Asked Questions (FAQs):
Q1: My reaction mixture containing this compound changed color from yellow to colorless, and I isolated the free ethyl benzoate. What happened?
A1: A color change from the characteristic yellow of the chromium complex to colorless is a strong indicator of decomplexation, where the tricarbonylchromium moiety, Cr(CO)₃, has detached from the ethyl benzoate ring. This is often caused by exposure to oxidizing agents or light.[1] In solution, (arene)tricarbonylchromium complexes are moderately air-sensitive.[1]
Q2: What are the primary causes of decomplexation of this compound during a reaction?
A2: The decomplexation of (arene)tricarbonylchromium complexes is primarily triggered by three factors:
-
Oxidation: These complexes are sensitive to oxidizing agents.[1] Exposure to atmospheric oxygen can lead to oxidative decomplexation, which is often accelerated in solution. Other chemical oxidants will also cause rapid decomplexation.
-
Photolysis (Light Exposure): The chromium-arene bond can be cleaved by exposure to light, particularly UV light.[2] This process, known as photolytic decomplexation, can significantly reduce the yield of your desired product.
-
Thermal Stress: While generally more stable than many other organometallic compounds, prolonged exposure to high temperatures can lead to thermal decomposition.
Q3: How can I prevent decomplexation of my this compound complex during a reaction?
A3: To maintain the integrity of the complex throughout your reaction, the following precautions are essential:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidative decomplexation.
-
Exclusion of Light: Protect your reaction from light by wrapping the reaction vessel in aluminum foil or using amber-colored glassware. This is crucial to prevent photolytic decomplexation.
-
Solvent and Reagent Purity: Use degassed solvents and ensure that all reagents are free from peroxides and other oxidizing impurities.
-
Temperature Control: Maintain the recommended temperature for your specific reaction. Avoid unnecessarily high temperatures or prolonged heating.
Q4: I am performing a nucleophilic aromatic substitution (SNAr) on this compound. Are there any special precautions I should take?
A4: Yes. The Cr(CO)₃ group strongly activates the aromatic ring for nucleophilic attack.[1][3][4] However, the success of the reaction and the stability of the complex depend on careful control of the reaction conditions. The choice of solvent can be critical in controlling the rate of reaction and potential side reactions. For instance, mixtures of THF and HMPA have been used to slow down the rate of equilibration in nucleophilic additions.[1] It is imperative to maintain a strict inert atmosphere and protect the reaction from light, as the extended reaction times sometimes required for SNAr reactions increase the window for potential decomplexation.
Q5: During purification by column chromatography, I am observing significant decomplexation. How can I avoid this?
A5: Decomplexation on silica gel is a known issue and is often attributed to oxidative decomposition. To minimize this:
-
Work Quickly: Do not let the complex sit on the column for an extended period.
-
Use Deactivated Silica: Use silica gel that has been deactivated with a small percentage of a non-polar solvent or by adding a small amount of a neutral amine like triethylamine to the eluent.
-
Inert Conditions: If possible, pack and run the column under an inert atmosphere.
Data Presentation
The stability of the tricarbonylchromium complex is paramount for achieving high yields in reactions. The following table summarizes the key factors influencing the stability of this compound and the recommended conditions to prevent decomplexation.
| Factor | Condition to Avoid | Recommended Precaution | Rationale |
| Atmosphere | Presence of Oxygen (Air) | Work under an inert atmosphere (Argon or Nitrogen) | Prevents oxidative decomplexation. |
| Light | Exposure to UV or ambient light | Wrap reaction vessel in aluminum foil or use amber glassware | Prevents photolytic cleavage of the Cr-arene bond. |
| Temperature | Excessive or prolonged heating | Maintain optimal reaction temperature; avoid hot spots | Minimizes thermal decomposition. |
| Reagents | Use of oxidizing agents | Ensure all reagents are free of peroxides and other oxidants | Prevents chemical oxidation and subsequent decomplexation. |
| Purification | Prolonged contact with silica gel | Use deactivated silica and elute quickly | Minimizes decomposition on the stationary phase. |
The following table presents typical yields for the synthesis of various (η⁶-arene)tricarbonylchromium complexes under conditions designed to prevent decomplexation. These reactions were performed under an argon atmosphere with the exclusion of light, highlighting the importance of these precautions for successful synthesis.
| Arene | Reaction Time (h) | Product | Yield (%) |
| 1,3-Dimethoxybenzene | 24 | (η⁶-1,3-dimethoxybenzene)tricarbonylchromium | 85 |
| 1,3,5-Trimethoxybenzene | 24 | (η⁶-1,3,5-trimethoxybenzene)tricarbonylchromium | 92 |
| Anisole | 48 | (η⁶-anisole)tricarbonylchromium | 78 |
| Fluorobenzene | 48 | (η⁶-fluorobenzene)tricarbonylchromium | 65 |
| Ethyl Benzoate | 48 | (η⁶-ethyl benzoate)tricarbonylchromium | 75 |
Adapted from syntheses performed in di-n-butylether/THF at elevated temperatures under an argon atmosphere and protected from light.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) on this compound
This protocol provides a general methodology for performing a nucleophilic aromatic substitution reaction on this compound, incorporating essential steps to prevent decomplexation.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide)
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Aluminum foil
Procedure:
-
Preparation of the Reaction Vessel: Dry the Schlenk flask in an oven and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add this compound and a magnetic stir bar. Seal the flask and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe under a positive pressure of inert gas.
-
Light Protection: Wrap the entire reaction flask with aluminum foil to completely exclude light.
-
Initiation of Reaction: Begin stirring the solution. Add the nucleophile (either as a solid under a positive flow of inert gas or as a solution in the same degassed solvent via syringe).
-
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature for the required time. Monitor the reaction progress by thin-layer chromatography (TLC) using degassed eluent, ensuring the TLC plate is not overly exposed to light.
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with degassed water or a saturated ammonium chloride solution). All aqueous solutions used for work-up should be degassed to minimize oxidation.
-
Extraction and Drying: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If column chromatography is necessary, use deactivated silica gel and a degassed eluent. Elute the product as quickly as possible to minimize contact time with the silica.
Visualizations
Troubleshooting Decomplexation Workflow
The following diagram illustrates a logical workflow for troubleshooting and preventing the decomplexation of this compound during a reaction.
Caption: Troubleshooting workflow for decomplexation.
Mechanism of Decomplexation Pathways
This diagram illustrates the primary pathways through which this compound can undergo decomplexation.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
workup procedure for removing chromium byproducts from reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing chromium byproducts from their chemical reactions.
Troubleshooting Guides
Issue 1: Persistent Green/Brown Color in the Organic Layer After Aqueous Workup of a Jones Oxidation.
Q: I've quenched my Jones oxidation with isopropanol and performed an aqueous extraction, but my organic layer is still colored, suggesting chromium contamination. What should I do?
A: This is a common issue as some chromium salts, particularly chromium(III) species, can have partial solubility in organic solvents. Here are several troubleshooting steps:
-
Repeated Aqueous Washes: Continue washing the organic layer with deionized water or brine. Multiple washes are often necessary to sufficiently remove residual chromium salts.
-
Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can help protonate any remaining basic compounds complexed with chromium, rendering them more water-soluble. Exercise caution if your desired product is acid-sensitive.
-
Filtration through a Silica or Florisil Plug: If aqueous washes are ineffective, pass the organic solution through a short plug of silica gel or Florisil®. These polar adsorbents are effective at retaining polar inorganic compounds like chromium salts.[1][2] Elute your product with a suitable organic solvent.
-
Sodium Bisulfite Wash: Washing with a saturated aqueous solution of sodium bisulfite can help ensure all chromium(VI) is reduced to the more readily extracted chromium(III) state.
Issue 2: Emulsion Formation During Aqueous Workup.
Q: When I try to wash my reaction mixture with water, a persistent emulsion forms, making phase separation impossible. How can I break this emulsion?
A: Emulsions are often stabilized by fine particulate matter, including chromium byproducts.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or a fritted glass funnel. This can remove the particulate matter that is stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
Issue 3: Low Product Yield After Filtration through Florisil® for PCC/PDC Oxidations.
Q: I filtered my PCC/PDC reaction mixture through Florisil®, but my product yield is very low. What could be the cause?
A: While Florisil® is excellent for removing chromium residues, your product might also be retained if it is highly polar.
-
Increase Eluent Polarity: If you suspect your product is adsorbed onto the Florisil®, try washing the plug with a more polar solvent or a mixture of solvents. For example, if you initially used diethyl ether, try washing with ethyl acetate or a mixture of hexane and ethyl acetate.
-
Use a Shorter Plug: A very large amount of Florisil® relative to your crude product can lead to significant product retention. Use the minimum amount necessary to remove the chromium color.
-
Alternative Adsorbents: In some cases, a short plug of silica gel may be a suitable alternative to Florisil®.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a Jones oxidation with isopropanol or methanol?
A1: Quenching with an alcohol like isopropanol or methanol serves to consume any excess Jones reagent (a strong oxidant).[3][4][5] This is a crucial step to ensure that the highly reactive and toxic chromium(VI) is completely reduced to the less toxic and more easily removable chromium(III) state before proceeding with the workup.[5] The color change from orange/red to green is a visual indicator that the oxidant has been consumed.[1][2]
Q2: How do I properly dispose of chromium waste?
A2: Chromium compounds, especially chromium(VI), are toxic and carcinogenic and must be disposed of as hazardous waste.[3] Aqueous chromium waste should be collected in a designated, labeled waste container and handled by your institution's environmental health and safety department.[4] Do not pour chromium waste down the drain.
Q3: Can I use other methods besides filtration for removing PCC/PDC byproducts?
A3: While filtration through a pad of Florisil® or silica gel is the most common and generally effective method, an aqueous workup can also be employed. After quenching the reaction, you can perform extractions with water to remove the chromium salts. However, this can be more time-consuming and may lead to emulsion issues.
Q4: Is there a "greener" alternative to chromium-based oxidants?
A4: Yes, due to the toxicity of chromium, many alternative oxidation methods have been developed. Some examples include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and catalytic oxidations using molecular oxygen with a palladium catalyst.[5] The choice of oxidant will depend on the specific substrate and desired transformation.
Q5: What is the difference in workup for chromium(VI) and chromium(III) byproducts?
A5: Chromium(VI) species are generally more soluble in organic solvents and are highly toxic. The initial step in any workup is to reduce any remaining chromium(VI) to chromium(III) using a quenching agent. Chromium(III) salts are typically more water-soluble and can be removed through aqueous extraction.
Quantitative Data on Chromium Removal
The following table summarizes the effectiveness of various lab-scale methods for chromium removal. The efficiencies for adsorption methods are often reported for wastewater treatment but can provide a useful reference for their potential application in reaction workups.
| Removal Method | Target Chromium Species | Typical Removal Efficiency | Key Parameters | Source |
| Aqueous Extraction | Cr(III) | Variable, often requires multiple extractions | pH, number of washes | General lab practice |
| Filtration through Florisil® | Cr from PCC/PDC | High | Solvent polarity, amount of Florisil® | [1][2] |
| Adsorption on Activated Carbon | Cr(VI) | Up to 96.5% | pH 3, 60 min contact time | [6] |
| Adsorption on Fe/Cu Nanoparticles | Cr(VI) | Up to 68% | pH 3, 20 min contact time | [7] |
| Adsorption on Iron Oxide Nanoparticles | Cr(VI) | Up to 98.95% | pH 2, 60 min contact time | [8] |
Experimental Protocols
Protocol 1: Workup for Jones Oxidation
-
Quenching: After the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture in an ice bath. Slowly add isopropanol or methanol dropwise until the orange/red color of the Jones reagent dissipates and a green color persists.[1][2][9] This indicates the complete reduction of Cr(VI) to Cr(III).
-
Solvent Removal (if necessary): If the reaction was performed in acetone, it is often beneficial to remove the acetone under reduced pressure.
-
Aqueous Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water.
-
Phase Separation: Shake the separatory funnel, venting frequently. Allow the layers to separate. Drain the aqueous (lower) layer, which contains the chromium salts.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine. Repeat the water washes if the aqueous layer is still significantly colored.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Workup for PCC or PDC Oxidation
-
Dilution: Once the reaction is complete, dilute the reaction mixture with a non-polar organic solvent such as diethyl ether or a mixture of hexane and ethyl acetate.
-
Preparation of Filtration Plug: Prepare a short column by plugging a Pasteur pipette or a small chromatography column with a small piece of cotton or glass wool. Add a layer of sand, followed by a layer of Florisil® (typically 2-5 cm). Top with another layer of sand.
-
Filtration: Carefully apply the diluted reaction mixture to the top of the Florisil® plug.
-
Elution: Elute the product from the plug using the same solvent system used for dilution. Collect the eluent. The brown/black chromium byproducts should remain on the Florisil®.
-
Concentration: Concentrate the collected eluent under reduced pressure to yield the crude product.
Visualizations
Caption: Workflow for the workup of a Jones oxidation reaction.
Caption: Experimental workflow for PCC/PDC oxidation workup.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Workup [chem.rochester.edu]
- 3. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. bioone.org [bioone.org]
- 8. researchgate.net [researchgate.net]
- 9. Jone’s Oxidation – King Group [kingchem.org]
Technical Support Center: Diastereoselective Reactions with Chromium Arenes
Welcome to the technical support center for diastereoselective reactions involving chromium arene complexes. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Nucleophilic Addition to a Carbonyl Group on a Cr(CO)₃ Complexed Arene
Q: My nucleophilic addition to an aldehyde-functionalized (η⁶-arene)Cr(CO)₃ complex is giving a nearly 1:1 mixture of diastereomers. What factors control the diastereoselectivity, and how can I improve it?
A: Low diastereoselectivity in these reactions is a common issue and is often related to the interplay of steric and electronic factors, as well as reaction conditions. The primary stereocontrol element is the bulky Cr(CO)₃ group, which blocks one face of the arene, forcing the nucleophile to attack from the face opposite to the metal complex.[1] However, the conformation of the carbonyl group relative to the arene is crucial.
Troubleshooting Steps:
-
Assess the Steric Environment: The diastereoselectivity is highly dependent on the steric bulk of both the nucleophile and the substituents on the arene ring.
-
Solvent and Temperature Optimization: The choice of solvent and reaction temperature can significantly influence the transition state energies of the diastereomeric pathways.
-
Solvent: Less coordinating solvents may enhance the directing effect of the chromium complex. Experiment with a range of ethereal solvents (THF, diethyl ether) and non-polar solvents (toluene, hexane). The choice of solvent can affect the rate of equilibration between kinetic and thermodynamic control.[1]
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) often increases diastereoselectivity by favoring the transition state with the lower activation energy (kinetic control).
-
-
Kinetic vs. Thermodynamic Control: Understand whether your reaction is under kinetic or thermodynamic control.
-
Kinetic Control: Favored at lower temperatures with rapid addition of the nucleophile. This typically yields the product from the most stable transition state.
-
Thermodynamic Control: Can occur at higher temperatures or with longer reaction times, allowing for equilibration to the most stable product. The difference between kinetic and thermodynamic products is often small, making precise control crucial.[1] A mixture of THF and HMPA or HMPT can slow down equilibration.[1]
-
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Poor Yields and/or Decomplexation of the Cr(CO)₃ Group
Q: I am observing low yields in my reaction, and I suspect the chromium tricarbonyl complex is decomposing or decomplexing. How can I minimize this?
A: (η⁶-arene)Cr(CO)₃ complexes are generally stable to air and moisture as solids, but can be sensitive in solution, especially to oxidation and light.[1] Decomplexation can be a significant side reaction leading to low yields.
Troubleshooting Steps:
-
Maintain an Inert Atmosphere:
-
All reactions should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Use properly dried solvents and glassware to avoid moisture, which can facilitate decomposition.
-
-
Protect from Light:
-
Chromium carbonyl complexes can be light-sensitive. It is good practice to wrap the reaction flask in aluminum foil to exclude light, especially for prolonged reactions.
-
-
Control Temperature:
-
While high temperatures can be used for the initial complexation of the arene with Cr(CO)₆, subsequent reactions on the complex are typically performed at or below room temperature to avoid thermal decomplexation.
-
-
Choice of Reagents:
-
Avoid strong oxidizing agents in the reaction mixture unless decomplexation is the desired final step. If the workup involves an oxidative step (e.g., with I₂ or Ce(IV)), ensure the desired transformation is complete before this step.
-
Some reagents may react with the Cr(CO)₃ moiety. Perform small-scale control experiments to check for compatibility.
-
-
Purification Method:
-
Chromatography on silica gel can sometimes lead to decomposition. Consider using alumina for purification, or passivating the silica gel with a small amount of a non-polar solvent and a base like triethylamine before use.
-
Minimize the time the complex is on the column.
-
Signaling Pathway for Cr(CO)₃ Decomplexation
Caption: Common stressors leading to decomplexation.
Issue 3: Difficulty in Determining Diastereomeric Ratio (d.r.)
Q: The ¹H NMR signals for my diastereomers are overlapping, making it difficult to accurately determine the diastereomeric ratio. What are the best methods for this?
A: Accurate determination of the d.r. is crucial for optimizing your reaction. While ¹H NMR is the most common method, signal overlap can be a challenge.
Recommended Methods:
-
¹H NMR Spectroscopy:
-
High-Field NMR: Use a higher field spectrometer (e.g., 500 MHz or greater) to achieve better signal dispersion.
-
Solvent Effects: Record spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, acetone-d₆). The chemical shifts of diastereomers can vary significantly between solvents, potentially resolving overlapping signals.
-
Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to induce separation of signals.
-
-
¹⁹F NMR Spectroscopy (if applicable):
-
If your molecule contains a fluorine atom, ¹⁹F NMR is an excellent tool for determining diastereomeric ratios due to its large chemical shift dispersion and the absence of background signals.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Chiral HPLC is a very sensitive method for separating and quantifying diastereomers. A variety of chiral stationary phases are commercially available. Method development may be required to find the right column and eluent system.
-
-
Advanced NMR Techniques:
-
Techniques like band-selective pure shift NMR can collapse complex multiplets into singlets, which can significantly improve spectral resolution and allow for more accurate integration of overlapping signals.
-
Quantitative Data Summary
The diastereoselectivity of nucleophilic additions to (η⁶-arene)Cr(CO)₃ complexes is highly sensitive to reaction parameters. Below is a summary of expected trends based on literature reports.
| Parameter | Variation | Expected Effect on Diastereoselectivity | Rationale |
| Temperature | Decrease (e.g., RT to -78 °C) | Increase | Favors the kinetically controlled product by increasing the difference in activation energies between the two diastereomeric transition states.[3] |
| Solvent | THF vs. THF/HMPA | Can be variable | HMPA can slow the rate of equilibration, helping to isolate the kinetic product.[1] The effect is substrate-dependent. |
| Arene Substituent | No ortho-substituent vs. ortho-substituent | Increase with ortho-substituent | An ortho-substituent restricts the rotation of the side-chain carbonyl, leading to more effective facial shielding by the Cr(CO)₃ group.[2] |
| Nucleophile | Smaller (e.g., MeLi) vs. Bulkier (e.g., t-BuLi) | Increase with bulkier nucleophile | Increased steric interactions in the transition state for the minor diastereomer enhances selectivity. |
Key Experimental Protocol: Diastereoselective Nucleophilic Addition to a Complexed Benzaldehyde
This protocol is a general guideline for the addition of an organolithium reagent to an (η⁶-ortho-substituted-benzaldehyde)Cr(CO)₃ complex.
Materials:
-
(η⁶-ortho-substituted-benzaldehyde)Cr(CO)₃ complex
-
Organolithium reagent (e.g., MeLi, n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes)
Procedure:
-
Preparation: Under an inert atmosphere of argon, dissolve the (η⁶-ortho-substituted-benzaldehyde)Cr(CO)₃ complex (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Add the organolithium reagent (1.1 equiv) dropwise via the dropping funnel over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for the desired time (typically 1-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC), if feasible.
-
Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography (silica gel or alumina). Determine the diastereomeric ratio of the purified product by ¹H NMR or HPLC.
Note: The stability of the chromium complex during chromatography should be considered. Using a less acidic stationary phase like alumina or deactivating silica gel may be necessary to prevent decomposition.[4]
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of (Ethyl Benzoate)tricarbonylchromium Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying (ethyl benzoate)tricarbonylchromium products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is useful for separating the product from impurities with different polarities, while recrystallization is effective for obtaining highly pure crystalline material.
Q2: My this compound complex appears to be decomposing during purification on a silica gel column. What could be the cause and how can I prevent it?
A2: (Arene)tricarbonylchromium complexes can be sensitive to the acidic nature of standard silica gel, leading to decomposition. This is a common issue. To mitigate this, you can use silica gel that has been neutralized by washing it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%). Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.
Q3: What are the typical impurities I might encounter after the synthesis of this compound?
A3: Common impurities include unreacted starting materials such as ethyl benzoate and hexacarbonylchromium (Cr(CO)₆), as well as decomposition products of the desired complex. Excess ethyl benzoate can often be removed through careful purification, and residual Cr(CO)₆ can sometimes be removed by sublimation prior to further purification steps.
Q4: How can I monitor the progress of my column chromatography purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the separation.[1] By spotting the crude mixture, collected fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. A typical mobile phase for TLC analysis of this compound could be a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Low recovery of the product | The product is strongly adsorbed to the silica gel. | - Use a more polar solvent system to elute the compound. - Consider using deactivated silica gel or neutral alumina as the stationary phase. |
| The product is decomposing on the column. | - Neutralize the silica gel with triethylamine before use. - Perform the chromatography quickly to minimize contact time with the silica gel. - Work at a lower temperature if possible. | |
| Poor separation of the product from impurities | The solvent system (eluent) is not optimal. | - Optimize the solvent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve good separation (Rf of the product around 0.3-0.4). |
| The column was not packed properly, leading to channeling. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Yellow/brown band at the top of the column that does not move | These are likely decomposition products. | - This is a sign of on-column decomposition. While it indicates a loss of product, it also shows that the impurities are being retained on the column. Consider the preventative measures for decomposition mentioned above for future purifications. |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | - Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. For (arene)tricarbonylchromium complexes, a mixed solvent system like ether/petroleum ether can be effective. |
| The compound "oils out" instead of forming crystals upon cooling. | The solution is supersaturated, or the cooling rate is too fast. | - Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. - Scratching the inside of the flask with a glass rod can help induce crystallization. - Adding a seed crystal of the pure compound can also initiate crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of your compound and then try cooling again. - If the compound is too soluble, you may need to choose a different solvent or a mixed solvent system where the compound is less soluble. |
| The resulting crystals are discolored. | Impurities are trapped within the crystal lattice. | - A second recrystallization may be necessary to achieve higher purity. - Ensure that the initial dissolution is complete and that the solution is not cooled too rapidly, as this can trap impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
To minimize decomposition, consider pre-treating the silica gel by washing it with a 1% triethylamine solution in the eluent, followed by the eluent itself.
-
-
Packing the Column:
-
Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude this compound product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the desired compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a suitable solvent or solvent pair. A mixture of diethyl ether and petroleum ether is a good starting point for (arene)tricarbonylchromium complexes.
-
-
Dissolution:
-
Place the crude product in a flask and add a minimal amount of the more soluble solvent (e.g., diethyl ether) to dissolve it.
-
-
Inducing Crystallization:
-
Slowly add the less soluble solvent (e.g., petroleum ether) until the solution becomes slightly cloudy.
-
Gently warm the mixture until the solution becomes clear again.
-
-
Crystal Formation:
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Column Chromatography | Recrystallization |
| Typical Yield | 60-85% | 70-95% |
| Achievable Purity | >95% | >98% |
| Scale | Milligrams to several grams | Milligrams to kilograms |
| Primary Advantage | Good for separating complex mixtures | Can achieve very high purity |
| Primary Disadvantage | Potential for product decomposition on silica gel | Requires finding a suitable solvent system; may not remove all impurities |
Note: The values presented are typical and may vary depending on the specific experimental conditions and the purity of the crude product.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Managing Air and Moisture Sensitivity of Organochromium Reagents
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the successful handling and use of air- and moisture-sensitive organochromium reagents.
Frequently Asked Questions (FAQs)
Q1: Why are organochromium reagents sensitive to air and moisture? Organochromium compounds, like many organometallic reagents, are often electronically unsaturated and possess a polarized metal-carbon bond.[1] This makes the carbon atom highly nucleophilic and the chromium center susceptible to changes in its oxidation state.[2] Oxygen (O₂) can oxidize the chromium center or react with the organic ligand, while water (H₂O) is a proton source that can readily cleave the chromium-carbon bond, leading to the decomposition of the reagent.[1][3]
Q2: What are the primary signs of reagent decomposition? Visual inspection can often reveal decomposition. Common signs include:
-
Color Change: An unexpected change in the color of the solid reagent or its solution.
-
Precipitation: Formation of insoluble particles in a solution.
-
Inconsistent Results: A sudden drop in reaction yield or the formation of unexpected byproducts.[4]
Q3: What is the difference between a Schlenk line and a glovebox for handling these reagents? Both create an inert atmosphere, but they are used for different scales and types of manipulations.[5][6]
-
Schlenk Line: A dual-manifold system connected to a vacuum pump and an inert gas source.[1][3] It is ideal for reactions in solution, solvent distillation, and reagent transfers.[7][8]
-
Glovebox: A sealed enclosure filled with a continuously purified inert atmosphere.[9][10][11] It is superior for manipulating solids, weighing samples, and performing complex operations that are difficult with septa and cannulas.[9]
Q4: Can I use nitrogen instead of argon as the inert gas? In most cases, nitrogen is a suitable and more economical choice. However, for certain transition metal chemistry, particularly at high temperatures, nitrogen can be reactive. Argon, being more inert, is the preferred choice for highly sensitive systems or when the potential for nitride formation exists.[5]
Q5: How should I properly store organochromium reagents? Reagents should be stored in a cool, dark place under a positive pressure of an inert gas (argon or nitrogen).[1] Commercially available reagents often come in specialized bottles with septa-lined caps (e.g., Sure/Seal™ bottles) that facilitate transfer via syringe or cannula while maintaining an inert atmosphere.[10][12][13]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving organochromium reagents.
Problem 1: My reaction fails to initiate or proceeds with a very low yield.
| Possible Cause | Diagnostic Check | Solution |
| Decomposed Reagent | The reagent solution appears cloudy, has changed color, or contains precipitate. | Discard the suspect reagent. Use a fresh bottle or a freshly prepared solution. Always use proper inert atmosphere techniques for transfer.[7][12] |
| Contaminated Solvent | The reaction works with a freshly opened bottle of anhydrous solvent but fails with older solvent. | Ensure solvents are rigorously dried and degassed.[5][14] Use freeze-pump-thaw cycles for effective degassing.[1][14] Test solvent dryness using an indicator or by running a control reaction. |
| Improperly Dried Glassware | Condensation is visible when a hot, "dry" flask cools. | Dry all glassware in an oven (>125°C overnight) and assemble it hot, or flame-dry it under vacuum.[5][7][12] Purge the assembled apparatus with several vacuum-backfill cycles on the Schlenk line.[8][14] |
| Atmospheric Leak | The oil in the bubbler is "sucked back" towards the reaction flask, indicating a pressure drop. | Check all joints, septa, and tubing for leaks. Ensure a slight positive pressure of inert gas is maintained throughout the experiment.[10] |
Problem 2: The reaction produces a complex mixture of unidentifiable byproducts.
| Possible Cause | Diagnostic Check | Solution |
| Partial Reagent Decomposition | The reaction is not clean, and byproducts are consistent with protonolysis (from water) or oxidation. | Improve inert atmosphere techniques. Ensure the inert gas is of high purity and, if necessary, pass it through a drying and oxygen-scavenging column.[5] |
| Reactive Impurities in Starting Materials | Starting materials were not purified or dried before use. | Purify starting materials by distillation, recrystallization, or chromatography. Dry them thoroughly under vacuum before introducing them to the reaction. |
| Side Reactions with Solvent | Some organochromium reagents may react with certain solvents (e.g., THF) over time or at elevated temperatures. | Consult the literature for solvent compatibility. Run the reaction at the lowest effective temperature. |
Data on Reagent Stability and Handling
Table 1: Factors Affecting Organochromium Reagent Stability
| Factor | Effect on Stability | Best Practices |
| Oxygen (O₂) | High | Rapidly oxidizes the Cr center, leading to irreversible decomposition. |
| Water (H₂O) | High | Protonates the organic ligand, cleaving the Cr-C bond.[3][15] |
| Light | Moderate to High | Some organochromium complexes are photosensitive and can decompose upon exposure to light.[16] |
| Temperature | Variable | Thermal stability varies greatly. Some reagents decompose at or near room temperature. |
Table 2: Typical Purity Grades of Inert Gases
| Gas Grade | Purity | Oxygen Content (ppm) | Water Content (ppm) | Recommended Use |
| High Purity (HP) | 99.995% | < 5 | < 5 | General use with moderately sensitive reagents. |
| Ultra-High Purity (UHP) | 99.999% | < 2 | < 3 | Standard for most air-sensitive organometallic chemistry. |
| Research Grade | 99.9999% | < 0.5 | < 1 | Required for extremely sensitive or catalytic systems. |
Key Experimental Protocols
Protocol 1: Preparing Glassware using a Schlenk Line
This procedure ensures that the reaction vessel is free of atmospheric oxygen and adsorbed water.[7][14]
-
Drying: Dry the Schlenk flask, magnetic stir bar, and any other glassware in an oven at >125°C for at least 4 hours (or overnight).[12][13]
-
Assembly: While still hot, assemble the glassware and seal the joints with a suitable grease. Cap the flask with a rubber septum.
-
Connection: Connect the flask's sidearm to the Schlenk line using thick-walled rubber tubing.[11]
-
Evacuate-Refill Cycle: a. Ensure the flask's stopcock is open to the manifold and the manifold is switched to the vacuum line. Evacuate the flask for 5-10 minutes. b. Close the connection to the vacuum pump. c. Slowly open the inert gas valve to backfill the flask with nitrogen or argon until the pressure equalizes (indicated by the bubbler).
-
Repeat: Repeat the evacuate-refill cycle at least three times to ensure a completely inert atmosphere.[5][14]
Protocol 2: Transfer of Air-Sensitive Liquids via Syringe
This is a standard method for transferring solutions of organochromium reagents.[1][12]
-
Prepare Syringe: Dry the syringe and needle in an oven. After cooling in a desiccator, flush the syringe thoroughly with inert gas by drawing and expelling the gas at least 10 times.[13][17]
-
Pressurize Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line (e.g., from a balloon or the Schlenk line) to create a slight positive pressure.
-
Withdraw Reagent: Insert the prepared syringe needle through the septum into the reagent bottle. Submerge the needle tip below the liquid surface and slowly withdraw the desired volume.
-
Remove Bubbles: Invert the syringe and carefully push any gas bubbles back into the reagent bottle. Withdraw a small "buffer" of inert gas (~0.2 mL) into the syringe.[7][17]
-
Transfer: Quickly withdraw the syringe from the reagent bottle and insert it through the septum of the reaction flask. Inject the reagent, followed by the inert gas buffer, to ensure all of the reagent is added and the needle is cleared.[17]
Protocol 3: Degassing Solvents with Freeze-Pump-Thaw Cycles
This method is highly effective for removing dissolved gases, especially oxygen, from solvents.[1][14]
-
Flask Preparation: Place the solvent in a Schlenk flask with a stir bar, ensuring the flask is no more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, avoiding a solid block at the bottom.
-
Pump (Evacuate): Once the solvent is completely frozen, open the flask to the vacuum line for 5-10 minutes to remove gases from the headspace.
-
Thaw: Close the flask's stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe bubbling as trapped gases are released from the liquid.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing. After the final cycle, backfill the flask with inert gas.
Visual Guides and Workflows
Caption: Workflow for setting up an air-sensitive reaction.
Caption: Troubleshooting flowchart for a failed reaction.
Caption: Simplified degradation pathways for organochromium reagents.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. Organochromium chemistry - Wikipedia [en.wikipedia.org]
- 3. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 4. How To [chem.rochester.edu]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Glove Box Chemistry [lithmachine.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of (Ethyl Benzoate)tricarbonylchromium Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in (Ethyl benzoate)tricarbonylchromium samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my this compound sample?
A1: Impurities in this compound samples can typically be categorized as follows:
-
Unreacted Starting Materials: These include ethyl benzoate and hexacarbonylchromium from the complexation reaction, as well as benzoic acid and ethanol, which are precursors to ethyl benzoate.[1][2]
-
Synthesis Side-Products: While less common with an electron-withdrawing group like an ester, the formation of di- or poly-substituted arene complexes is a possibility.
-
Degradation Products: this compound can undergo oxidative decomposition.[3] Hydrolysis of the ethyl ester to the corresponding carboxylic acid, forming (Benzoic acid)tricarbonylchromium, is also a potential degradation pathway, particularly in the presence of moisture.
-
Solvent Residues: Residual solvents from the synthesis and purification steps, such as diethyl ether, tetrahydrofuran (THF), or hexane, may be present.
Q2: Which analytical techniques are most suitable for identifying these impurities?
A2: A combination of spectroscopic and chromatographic techniques is recommended for a comprehensive impurity profile:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for identifying and quantifying organic impurities, including unreacted starting materials and degradation products.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the tricarbonylchromium moiety and functional groups like esters and carboxylic acids, helping to distinguish between the desired product and certain impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the main component from non-volatile impurities. Coupled with a UV detector, it can quantify the levels of these impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities such as residual solvents and unreacted ethyl benzoate.
Q3: My this compound sample is an oil, but the literature reports it as a yellow solid. What could be the reason?
A3: The presence of impurities, particularly unreacted ethyl benzoate (which is a liquid at room temperature) or residual solvents, can result in the product being an oil or a low-melting solid. Purification by column chromatography or recrystallization is recommended to obtain the pure, solid product.
Troubleshooting Guides
NMR Spectroscopy Analysis
Issue: Unexpected peaks in the ¹H or ¹³C NMR spectrum.
This is a common indication of impurities. The following table summarizes the expected chemical shifts for this compound and potential impurities.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and Potential Impurities (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~5.2-6.0 (m, 5H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 1.3 (t, 3H, -OCH₂CH₃) | ~232 (Cr-CO), ~165 (C=O), ~90-100 (Ar-C), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |
| Ethyl Benzoate | 8.05 (m, 2H, Ar-H), 7.55 (m, 1H, Ar-H), 7.44 (m, 2H, Ar-H), 4.39 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃)[4] | 166.4 (C=O), 132.6, 130.4, 129.4, 128.1 (Ar-C), 60.8 (-OCH₂CH₃), 14.1 (-OCH₂CH₃)[4] |
| Benzoic Acid | 12.0-13.0 (br s, 1H, -COOH), 8.12 (d, 2H, Ar-H), 7.64 (t, 1H, Ar-H), 7.50 (t, 2H, Ar-H)[5][6] | 172.6 (C=O), 133.9, 130.3, 129.4, 128.6 (Ar-C)[5] |
| Ethanol | 3.69 (q, 2H, -CH₂OH), 1.22 (t, 3H, -CH₃), ~1.5-2.0 (br s, 1H, -OH) | 57.7 (-CH₂OH), 18.3 (-CH₃) |
| (Benzoic acid)tricarbonylchromium | ~5.2-6.0 (m, 5H, Ar-H), ~11-13 (br s, 1H, -COOH) | ~232 (Cr-CO), ~170 (C=O), ~90-100 (Ar-C) |
Troubleshooting Workflow for Unexpected NMR Peaks:
Caption: Troubleshooting logic for identifying impurities from NMR spectra.
IR Spectroscopy Analysis
Issue: Abnormal peaks or shifts in the IR spectrum.
The IR spectrum provides key information about the bonding of the tricarbonylchromium group and the ester functionality.
Table 2: Key IR Absorption Frequencies for this compound and Potential Impurities (cm⁻¹)
| Compound | ν(C=O) (ester) | ν(C=O) (acid) | ν(O-H) (acid) | ν(Cr-CO) |
| This compound | ~1720 | - | - | ~1900-2000 (two strong bands) |
| Ethyl Benzoate | ~1720[7] | - | - | - |
| Benzoic Acid | - | ~1680-1710[8] | ~2500-3300 (broad)[8] | - |
| (Benzoic acid)tricarbonylchromium | - | ~1680-1710 | ~2500-3300 (broad) | ~1900-2000 (two strong bands) |
| Hexacarbonylchromium | - | - | - | ~2000 (single sharp band) |
Troubleshooting Workflow for IR Analysis:
Caption: Decision tree for IR spectral analysis of impurities.
HPLC Analysis
Issue: Multiple peaks observed in the HPLC chromatogram.
HPLC is excellent for separating non-volatile impurities. A typical reverse-phase method can be employed.
Table 3: Typical HPLC Retention Times
| Compound | Retention Time (min) |
| Benzoic Acid | Early eluting |
| (Benzoic acid)tricarbonylchromium | Intermediate |
| This compound | Later eluting |
| Ethyl Benzoate | Latest eluting |
Troubleshooting HPLC Separations:
-
Poor Resolution:
-
Action: Optimize the mobile phase composition.[9] A gradient elution from a lower to a higher organic phase concentration (e.g., acetonitrile in water with 0.1% formic acid) will likely improve separation.
-
Action: Decrease the flow rate to increase interaction with the stationary phase.
-
-
Peak Tailing:
-
Cause: Interaction of the chromium complex with residual silanol groups on the silica-based column.
-
Action: Use a column with end-capping or a different stationary phase (e.g., polymer-based). Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.
-
-
No Peaks Detected:
-
Cause: The compound may have decomposed on the column or is not eluting.
-
Action: Ensure the mobile phase is compatible with the compound. Check for system leaks or blockages.
-
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Parameters:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a spectral width of at least 15 ppm, centered around 5 ppm.
-
For ¹³C NMR, use a spectral width of at least 250 ppm.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr.
-
Oily Samples: Acquire the spectrum as a thin film between two NaCl or KBr plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., dichloromethane) and acquire the spectrum in a solution cell.
-
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Elution Program:
-
Start with a gradient of 30% B, increasing to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for Impurity Identification:
Caption: General workflow for the identification of impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. scispace.com [scispace.com]
- 7. CSD Solution #13 [chem.ucalgary.ca]
- 8. Solved Analyze the IR spectrum of Ethyl Benzoate, explain | Chegg.com [chegg.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of (Ethyl Benzoate)tricarbonylchromium and Other Catalysts in Hydrogenation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of the catalytic activity of (ethyl benzoate)tricarbonylchromium with other commonly used catalysts, focusing on hydrogenation reactions. The information is supported by experimental data to aid in catalyst selection and experimental design.
This compound belongs to the class of (arene)tricarbonylchromium complexes, which have demonstrated utility in various organic transformations. The coordination of the chromium tricarbonyl moiety to an aromatic ring, such as ethyl benzoate, alters the electronic properties of the arene and imparts unique catalytic capabilities. These complexes are particularly noted for their ability to catalyze the 1,4-hydrogenation of conjugated dienes, a transformation that can be challenging to achieve with high selectivity using other catalytic systems.
Comparison of Catalytic Performance in Conjugated Diene Hydrogenation
The selective hydrogenation of conjugated dienes to monoenes is a crucial transformation in organic synthesis. (Arene)tricarbonylchromium complexes have been shown to be effective catalysts for the 1,4-addition of hydrogen across a conjugated diene system. This section compares the performance of this compound (as a representative (arene)tricarbonylchromium catalyst) with two widely used hydrogenation catalysts: Palladium on Carbon (Pd/C) and Wilkinson's Catalyst (RhCl(PPh₃)₃).
Table 1: Comparison of Catalyst Performance in the Hydrogenation of Conjugated Dienes
| Catalyst | Substrate | Product(s) | Selectivity | Yield (%) | Reference |
| (Arene)tricarbonylchromium | Methyl Sorbate | Methyl 3-hexenoate | High for 1,4-addition | Good to excellent | [1] |
| Palladium on Carbon (Pd/C) | Citral (contains a conjugated diene) | 3,7-Dimethyloctanal | High for full saturation | 96 | [2] |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Cyclohexene | Cyclohexane | High for C=C reduction | 95.2 | [3] |
Note: Direct comparative data for this compound on the same substrate under identical conditions as the other catalysts is limited in the available literature. The data presented is based on the catalytic behavior of the respective catalyst types on similar conjugated systems.
Experimental Protocols
To provide a practical basis for comparison, a detailed experimental protocol for the 1,4-hydrogenation of a conjugated diene using an (arene)tricarbonylchromium catalyst is provided below.
Experimental Protocol: 1,4-Hydrogenation of Methyl Sorbate using (Arene)tricarbonylchromium
Materials:
-
Methyl sorbate
-
This compound (or another suitable (arene)tricarbonylchromium complex)
-
Solvent (e.g., n-hexane)
-
Hydrogen gas (H₂)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl sorbate (1.0 mmol) and the (arene)tricarbonylchromium catalyst (0.05 mmol, 5 mol%) in the chosen solvent (10 mL).
-
Purge the flask with hydrogen gas for 5-10 minutes.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at a specified temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the excess hydrogen.
-
The chromium carbonyl complex can be removed by passing the reaction mixture through a short column of silica gel or by oxidation (e.g., exposure to air and light, or treatment with a mild oxidizing agent like iodine).
-
The product, methyl 3-hexenoate, can be isolated and purified by column chromatography.
Reaction Mechanism and Visualization
The catalytic activity of (arene)tricarbonylchromium complexes in 1,4-hydrogenation is believed to proceed through a mechanism involving the coordination of the diene to the chromium center, followed by the addition of hydrogen.
Caption: Proposed catalytic cycle for the 1,4-hydrogenation of a conjugated diene.
Experimental Workflow
The general workflow for conducting a catalytic hydrogenation experiment and subsequent analysis is outlined below.
Caption: General experimental workflow for catalytic hydrogenation.
Discussion and Conclusion
This compound and related (arene)tricarbonylchromium complexes offer a valuable tool for the selective 1,4-hydrogenation of conjugated dienes. This selectivity can be a significant advantage over catalysts like Pd/C, which often favor complete saturation of all double bonds. Wilkinson's catalyst, while excellent for the hydrogenation of isolated alkenes, may exhibit different selectivity patterns with conjugated systems.
The choice of catalyst will ultimately depend on the specific substrate and the desired outcome. For reactions requiring the selective reduction of a conjugated diene to a monoene, this compound presents a compelling option. However, for complete reduction of unsaturation, Pd/C is generally more efficient. The detailed experimental protocol and mechanistic overview provided in this guide are intended to assist researchers in the practical application and further exploration of these chromium-based catalysts.
References
A Researcher's Guide to Stereochemical Validation in Chromium-Directed Reactions
A comprehensive comparison of analytical techniques for the unambiguous determination of stereochemistry in chiral products derived from chromium-mediated synthesis.
In the realm of asymmetric synthesis, chromium-directed reactions have emerged as powerful tools for the construction of complex chiral molecules. The precise control of stereochemistry is paramount, necessitating robust analytical methodologies to validate the three-dimensional arrangement of atoms in the reaction products. This guide provides a comparative overview of the most common and effective techniques for stereochemical validation, offering experimental insights and data to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Comparing Key Analytical Techniques
The determination of stereochemistry, encompassing both relative and absolute configuration, relies on a suite of sophisticated analytical methods. The choice of technique is often dictated by the nature of the sample, the information required (enantiomeric excess vs. absolute configuration), and the available instrumentation. Below is a summary of the primary methods discussed in this guide.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (ee), Diastereomeric Excess (de) | Soluble, UV-active or amenable to derivatization | High | High accuracy and precision for ee determination; well-established methods. | Requires method development; does not directly provide absolute configuration. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Absolute Configuration (AC) | Soluble, requires a chiral center | Moderate | Provides AC of molecules in solution; complementary to X-ray crystallography.[1][2] | Requires specialized equipment; interpretation often relies on theoretical calculations (DFT).[3] |
| Single-Crystal X-ray Diffraction (XRD) | Absolute Configuration (AC), 3D molecular structure | High-quality single crystal | Low | Unambiguous determination of absolute stereochemistry and solid-state conformation.[4] | Crystal growth can be a significant bottleneck.[5] |
| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | Enantiomeric Excess (ee), Relative Configuration | Soluble, must possess a suitable functional group for interaction | Moderate to High | Can provide rapid ee determination with standard NMR equipment.[6] | Signal broadening can occur; may require careful optimization of reagent and conditions.[7] |
In-Depth Analysis of Stereochemical Validation Methods
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for determining the enantiomeric purity of a chiral compound. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Experimental Protocol:
A typical chiral HPLC analysis involves the following steps:
-
Column Selection: Choose a CSP appropriate for the class of compound. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used for their broad applicability.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The ratio is optimized to achieve baseline separation of the enantiomeric peaks.
-
Sample Preparation: Dissolve the purified reaction product in the mobile phase at a suitable concentration.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector.
-
Quantification: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Illustrative Data for a Chromium-Catalyzed Reaction Product:
| Product | Chiral Column | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) | Enantiomeric Excess (ee) (%) |
| Chiral β-hydroxy ester | Chiralcel® OD-H | 90:10 | 1.0 | tR (minor): 12.5, tR (major): 15.2 | > 2.0 | 95 |
| Planar chiral (arene)Cr(CO)₃ complex | Chiralpak® AD-H | 95:5 | 0.8 | tR (minor): 8.9, tR (major): 10.1 | > 1.8 | 98 |
This table presents representative data and actual conditions will vary depending on the specific molecule.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The resulting spectrum is exquisitely sensitive to the molecule's absolute configuration. When coupled with quantum mechanical calculations, VCD provides a powerful method for assigning the absolute stereochemistry of chiral molecules in solution.[1][3]
Experimental Protocol:
-
Sample Preparation: Dissolve the enantiomerically enriched sample in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Data Acquisition: Record the VCD and IR spectra in the mid-IR region (typically 2000-800 cm⁻¹).
-
Computational Modeling: Perform Density Functional Theory (DFT) calculations to predict the VCD spectrum for one enantiomer of the target molecule.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A match in the sign and relative intensity of the major bands allows for the unambiguous assignment of the absolute configuration.[2]
Single-Crystal X-ray Diffraction (XRD)
XRD is the gold standard for determining the absolute configuration of chiral molecules.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise arrangement of atoms in space.
Experimental Protocol:
-
Crystal Growth: Grow a high-quality single crystal of the enantiomerically pure product. This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration is typically determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the assignment.[9]
Key Crystallographic Parameters for a Chiral Chromium Complex:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 22.1 Å |
| Temperature | 100 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Flack Parameter | 0.02(3) |
This table presents example data.
NMR Spectroscopy with Chiral Shift Reagents
The use of chiral shift reagents (CSRs) in NMR spectroscopy provides a convenient method for determining enantiomeric excess.[6][10] These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of NMR signals for the two enantiomers.[7]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the analyte in a suitable deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte.
-
Addition of CSR: Add a small amount of the CSR (e.g., Eu(hfc)₃) to the NMR tube and acquire another spectrum.
-
Titration and Analysis: Continue to add aliquots of the CSR until sufficient separation of the signals for the two enantiomers is observed. The enantiomeric excess can be determined by integrating the resolved signals.[11]
Illustrative Example:
For a chiral alcohol, the addition of a chiral europium-based shift reagent can resolve the signals of the methine proton adjacent to the hydroxyl group. The integration of these two separated signals allows for the calculation of the ee.
Conclusion: An Integrated Approach to Stereochemical Validation
The validation of stereochemistry in products from chromium-directed reactions often requires a multi-faceted analytical approach. While chiral HPLC is indispensable for accurate enantiomeric excess determination, VCD and single-crystal X-ray diffraction are the definitive methods for assigning absolute configuration.[5] NMR with chiral shift reagents offers a rapid and accessible means for assessing enantiomeric purity. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently characterize the stereochemical outcome of their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. stereoelectronics.org [stereoelectronics.org]
- 8. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
Unveiling the Structure of (Ethyl benzoate)tricarbonylchromium: A Spectroscopic Comparison Guide
A definitive guide for researchers, this document provides a comparative analysis of spectroscopic techniques used to confirm the structure of (Ethyl benzoate)tricarbonylchromium complexes. It details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside a comparison with alternative structural elucidation methods and the uncomplexed ethyl benzoate ligand.
The coordination of a tricarbonylchromium moiety to an arene ring, such as in ethyl benzoate, significantly alters the molecule's electronic and structural properties. This guide outlines the key spectroscopic signatures that confirm the successful synthesis and elucidate the structure of this compound. The primary techniques for characterization include ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[1][2] For unambiguous structural confirmation, particularly in complex cases, X-ray crystallography serves as a powerful alternative.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound, contrasted with the uncomplexed ethyl benzoate ligand. Note that specific experimental data for the this compound complex is cited from analogous complexes where direct data is unavailable.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Assignment | Ethyl Benzoate (ppm) | This compound (ppm) (Expected) | Key Observations |
| Aromatic Protons (ortho) | ~8.04 | ~5.8 - 6.2 | Significant upfield shift upon complexation due to the electron-donating effect of the Cr(CO)₃ group. |
| Aromatic Protons (meta) | ~7.41 | ~5.2 - 5.6 | Significant upfield shift upon complexation. |
| Aromatic Protons (para) | ~7.52 | ~5.2 - 5.6 | Significant upfield shift upon complexation. |
| -CH₂- (quartet) | ~4.38 | ~4.3 - 4.4 | Minimal shift expected as it is further from the site of complexation. |
| -CH₃ (triplet) | ~1.41 | ~1.4 - 1.5 | Minimal shift expected. |
Data for Ethyl Benzoate sourced from multiple publicly available spectral databases.[3][4]
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Assignment | Ethyl Benzoate (ppm) | This compound (ppm) (Expected) | Key Observations |
| Aromatic Carbons | 128.4, 129.5, 130.2, 132.8 | ~90 - 110 | Significant upfield shift of the aromatic carbons directly bonded to the chromium. |
| Carbonyl Carbon (C=O) | ~166.4 | ~170 | A slight downfield shift may be observed. |
| -CH₂- | ~60.8 | ~61 | Minimal shift expected. |
| -CH₃ | ~14.1 | ~14 | Minimal shift expected. |
| Cr(CO)₃ | N/A | ~230 - 240 | Characteristic downfield signal for the tricarbonyl carbons. |
Data for Ethyl Benzoate sourced from multiple publicly available spectral databases.[5][6][7]
Table 3: IR Spectral Data (cm⁻¹)
| Assignment | Ethyl Benzoate | This compound (Expected) | Key Observations |
| C=O Stretch (Ester) | ~1720 | ~1710 - 1720 | Minimal change in the ester carbonyl stretch. |
| C=O Stretch (Metal Carbonyl) | N/A | ~1900 - 2000 | Two strong, characteristic bands for the symmetric and asymmetric stretching of the Cr(CO)₃ group. |
| C-H Aromatic Stretch | ~3000 - 3100 | ~3000 - 3100 | Generally unchanged. |
Data for Ethyl Benzoate sourced from multiple publicly available spectral databases.[8][9][10][11][12]
Table 4: Mass Spectrometry Data (m/z)
| Assignment | Ethyl Benzoate | This compound (Expected) | Key Observations |
| Molecular Ion [M]⁺ | 150 | 286 | The molecular ion of the complex will be observed. |
| [M - CO]⁺ | N/A | 258 | Stepwise loss of the three carbonyl ligands is a characteristic fragmentation pattern.[13][14][15][16] |
| [M - 2CO]⁺ | N/A | 230 | Stepwise loss of the three carbonyl ligands. |
| [M - 3CO]⁺ | N/A | 202 | Stepwise loss of the three carbonyl ligands. |
| [C₆H₅COOC₂H₅]⁺ | 150 | 150 | Fragmentation can lead to the loss of the Cr(CO)₃ moiety, resulting in the ligand ion. |
| [C₆H₅CO]⁺ | 105 | 105 | A common fragment from the benzoate ester. |
| [Cr]⁺ | N/A | 52 | The chromium ion may be observed. |
Data for Ethyl Benzoate sourced from multiple publicly available spectral databases.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound complex in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent should be based on the solubility of the complex and its lack of interfering signals in the regions of interest.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic region.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the solid complex with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solution Phase: Dissolve the complex in a suitable solvent that has minimal absorption in the regions of interest (e.g., dichloromethane or hexane). Use a liquid IR cell with appropriate window material (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Pay close attention to the 2000-1600 cm⁻¹ region to observe the characteristic metal carbonyl and ester carbonyl stretching frequencies.
3. Mass Spectrometry (MS)
-
Ionization Method: Electron Impact (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. EI is often suitable for these types of complexes and provides valuable fragmentation information.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred to obtain accurate mass measurements, which can aid in confirming the elemental composition of the ions.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range to detect the molecular ion and expected fragment ions.
Alternative Structural Confirmation: X-ray Crystallography
For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information about bond lengths, bond angles, and the overall molecular geometry, including the hapticity of the arene-chromium bond and the conformation of the ethyl benzoate substituent. While more time-consuming and dependent on the ability to grow suitable single crystals, it provides the most definitive structural evidence.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic confirmation of the this compound complex structure.
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. rsc.org [rsc.org]
- 4. Ethyl benzoate(93-89-0) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 7. Ethyl benzoate(93-89-0) 13C NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR _2007 [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ethyl benzoate(93-89-0) IR Spectrum [m.chemicalbook.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. pharmacy180.com [pharmacy180.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. google.com [google.com]
A Comparative Guide to the Kinetics of Aromatic Substitution: (Ethyl Benzoate)tricarbonylchromium vs. Palladium Catalysts
For researchers, scientists, and drug development professionals, understanding the kinetics of catalytic reactions is paramount for process optimization and the rational design of novel synthetic methodologies. This guide provides a comparative analysis of the kinetic profiles of reactions catalyzed by (ethyl benzoate)tricarbonylchromium and palladium-based systems, focusing on aromatic substitution reactions. While both catalyst types facilitate the formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings, their mechanisms and kinetic behaviors exhibit distinct characteristics.
This compound belongs to the class of (arene)tricarbonylchromium complexes, which are well-established reagents for activating aromatic rings towards nucleophilic attack. The chromium tricarbonyl moiety acts as a powerful electron-withdrawing group, rendering the arene susceptible to reactions that are otherwise difficult to achieve. In contrast, palladium catalysts are renowned for their efficacy in cross-coupling and C-H activation reactions, operating through different mechanistic pathways. This guide will delve into the kinetic nuances of these two catalytic systems, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Comparative Kinetic Data
The following table summarizes key kinetic parameters for representative aromatic substitution reactions catalyzed by (arene)tricarbonylchromium complexes and palladium catalysts. Direct kinetic data for this compound is scarce in the literature; therefore, data for analogous (arene)tricarbonylchromium complexes in nucleophilic aromatic substitution (SNAr) reactions are presented to illustrate the general kinetic behavior. This is contrasted with the more extensively studied palladium-catalyzed C-H arylation, a reaction that achieves a similar overall transformation.
| Parameter | (Arene)tricarbonylchromium Catalyzed SNAr | Palladium-Catalyzed C-H Arylation |
| Catalyst | (η⁶-arene)Cr(CO)₃ | Pd(OAc)₂ / Ligand |
| Typical Reaction | Nucleophilic Aromatic Substitution (SNAr) | Direct C-H Arylation |
| Rate Law | Rate = k[(arene)Cr(CO)₃][Nucleophile] | Often complex; can be zero-order in arene and first-order in catalyst and aryl halide. |
| Rate-Determining Step | Typically, the initial nucleophilic attack on the arene ring. | Can vary; often C-H activation or oxidative addition. |
| Activation Energy (Ea) | Generally in the range of 15-25 kcal/mol. | For a model Pd-catalyzed C-H arylation, an overall activation energy of 17.2 kcal/mol has been reported. |
| Kinetic Isotope Effect (kH/kD) | Generally small for C-H bonds not directly involved in the substitution. | Significant primary KIE is often observed when C-H bond cleavage is in the rate-determining step. |
Experimental Protocols
Kinetic Analysis of (Arene)tricarbonylchromium Catalyzed Nucleophilic Aromatic Substitution
The kinetics of SNAr reactions catalyzed by (arene)tricarbonylchromium complexes can be monitored using spectroscopic techniques. A typical experimental protocol is as follows:
-
Materials and Setup:
-
The (arene)tricarbonylchromium complex (e.g., (chlorobenzene)tricarbonylchromium as a model).
-
The desired nucleophile (e.g., a sodium alkoxide or an amine).
-
Anhydrous solvent (e.g., THF, DMSO).
-
A UV-Vis or NMR spectrometer equipped with a thermostated cell holder.
-
-
Procedure:
-
A solution of the (arene)tricarbonylchromium complex of a known concentration is prepared in the chosen solvent and placed in the spectrometer cuvette or NMR tube.
-
The solution is allowed to reach thermal equilibrium at the desired reaction temperature.
-
A solution of the nucleophile (in large excess to ensure pseudo-first-order conditions) is rapidly injected into the reaction vessel.
-
The reaction is monitored by following the change in absorbance at a wavelength corresponding to the reactant or product, or by integrating the signals of reactant and product protons in the NMR spectrum over time.
-
-
Data Analysis:
-
For pseudo-first-order conditions, the natural logarithm of the reactant concentration (or a property proportional to it, like absorbance) is plotted against time. The slope of the resulting straight line gives the pseudo-first-order rate constant, kobs.
-
The second-order rate constant, k, is then determined by dividing kobs by the concentration of the nucleophile.
-
The experiment is repeated at different temperatures to determine the activation parameters (Ea, ΔH‡, and ΔS‡) from an Arrhenius or Eyring plot.
-
Kinetic Analysis of Palladium-Catalyzed C-H Arylation
The kinetic investigation of palladium-catalyzed C-H arylation often involves monitoring the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Materials and Setup:
-
Palladium precatalyst (e.g., Pd(OAc)₂).
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand).
-
Arene substrate.
-
Aryl halide or other arylating agent.
-
Base (e.g., K₂CO₃, pivalate).
-
Anhydrous, degassed solvent (e.g., toluene, DMF).
-
A reaction vessel equipped with a magnetic stirrer, reflux condenser, and septum for sampling, placed in a thermostated oil bath.
-
GC or HPLC for quantitative analysis.
-
Internal standard for calibration.
-
-
Procedure:
-
The reaction vessel is charged with the palladium precatalyst, ligand, arene, aryl halide, base, and internal standard under an inert atmosphere (e.g., argon or nitrogen).
-
The solvent is added, and the mixture is heated to the desired temperature.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals via a syringe.
-
Each aliquot is quenched (e.g., by cooling and diluting with a suitable solvent) and then analyzed by GC or HPLC to determine the concentration of the product and remaining reactants.
-
-
Data Analysis:
-
The concentration of the product is plotted against time to obtain the initial reaction rate.
-
To determine the order of the reaction with respect to each component, a series of experiments are performed where the initial concentration of one component is varied while keeping the others constant.
-
A plot of the logarithm of the initial rate versus the logarithm of the concentration of the varied component gives a straight line with a slope equal to the order of the reaction for that component.
-
Kinetic isotope effect studies can be performed by comparing the initial rates of the reaction with a deuterated and non-deuterated arene.
-
Mechanistic and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Figure 1: Proposed signaling pathway for a nucleophilic aromatic substitution (SNAr) reaction on an (arene)tricarbonylchromium complex.
Figure 2: A simplified catalytic cycle for palladium-catalyzed C-H arylation.
Figure 3: A generalized experimental workflow for conducting kinetic studies of catalytic reactions.
Conclusion
The choice between these catalytic systems will depend on the specific synthetic target, substrate scope, and desired reaction conditions. For researchers in drug development, a thorough understanding of the underlying kinetics is crucial for scaling up reactions, ensuring reproducibility, and optimizing yields. The experimental protocols and comparative data presented in this guide provide a foundational framework for initiating such kinetic investigations.
comparative study of different arene tricarbonylchromium complexes in catalysis
For Researchers, Scientists, and Drug Development Professionals
The unique electronic and steric properties imparted by the chromium tricarbonyl moiety, [Cr(CO)₃], to an arene ring have established (η⁶-arene)tricarbonylchromium complexes as a versatile class of catalysts and ligands in organic synthesis. Their ability to activate the arene ring, induce planar chirality, and provide facial selectivity has led to significant advancements in various catalytic transformations. This guide provides a comparative analysis of different arene tricarbonylchromium complexes in key catalytic reactions, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Data Presentation
The following tables summarize the catalytic performance of various arene tricarbonylchromium complexes in representative catalytic reactions.
Asymmetric C-H Arylation
Planar chiral arene tricarbonylchromium complexes are effective ligands in palladium-catalyzed asymmetric C-H arylation reactions. The following data, adapted from Larrosa et al., showcases the performance of different chiral phosphine ligands in the arylation of (η⁶-fluoroarene)chromium complexes.
Table 1: Comparison of Chiral Ligands in the Asymmetric C-H Arylation of (η⁶-fluorobenzene)Cr(CO)₃
| Entry | Ligand (L*) | Yield (%) | er |
| 1 | (S)-BINAP | 35 | 82:18 |
| 2 | (S)-3,5-xylyl-BINAP | 38 | 65:35 |
| 3 | (S)-SegPhos | 33 | 75:25 |
| 4 | (R,R)-DIOP | 40 | 55:45 |
| 5 | (S)-H₈-BINAP | 36 | 84:16 |
| 6 | (S)-BINAP(O) | 47 | 86:14 |
Reaction conditions: (η⁶-fluorobenzene)Cr(CO)₃ (1a), iodoarene (2a), Pd(dba)₂, Ligand (L), Ag₂CO₃, K₂CO₃, dicyclohexylacetic acid, toluene, 50 °C. er = enantiomeric ratio.*
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
General Procedure for Asymmetric C-H Arylation
To a dried Schlenk tube under an argon atmosphere is added Pd(dba)₂ (5.6 mg, 0.01 mmol), the chiral ligand (0.012 mmol), Ag₂CO₃ (55 mg, 0.2 mmol), and K₂CO₃ (28 mg, 0.2 mmol). The (η⁶-fluoroarene)chromium complex (0.2 mmol) and the iodoarene (0.4 mmol) are then added, followed by dicyclohexylacetic acid (5.1 mg, 0.02 mmol) and anhydrous toluene (2 mL). The reaction mixture is stirred at 50 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Mandatory Visualization
Diagrams illustrating key processes are provided below using the DOT language for clarity and reproducibility.
Catalytic Cycle for Asymmetric C-H Arylation
Caption: Proposed catalytic cycle for the palladium-catalyzed asymmetric C-H arylation.
Experimental Workflow for Catalyst Screening
Caption: General workflow for screening different arene tricarbonylchromium complexes as catalysts.
Comparative Analysis of Other Catalytic Reactions
While extensive comparative data in single reports for other key reactions is less common, the following sections provide an overview of the application of arene tricarbonylchromium complexes in other important catalytic transformations.
Suzuki-Miyaura Cross-Coupling
(η⁶-Arene)tricarbonylchromium complexes can be employed in Suzuki-Miyaura cross-coupling reactions, where the Cr(CO)₃ group acts as a strong electron-withdrawing group, activating the arene ring towards coupling. The steric bulk of the chromium complex can also influence the regioselectivity of the coupling. Research in this area has demonstrated the feasibility of coupling various aryl halides and boronic acids using palladium catalysts in the presence of these chromium complexes. However, a systematic comparison of different arene complexes under identical conditions is needed to fully elucidate structure-activity relationships.
Asymmetric Hydrogenation
Chiral arene tricarbonylchromium complexes have been utilized as ligands in the asymmetric hydrogenation of prochiral ketones and olefins. The planar chirality of the complex, combined with the steric hindrance provided by the Cr(CO)₃ group, can lead to high levels of enantioselectivity. The electronic nature of the arene ligand can be tuned by introducing substituents, which in turn influences the catalytic activity and selectivity. Further comparative studies are warranted to establish a clear correlation between the arene substitution pattern and the hydrogenation outcome.
Diels-Alder Reactions
The Cr(CO)₃ moiety in arene tricarbonylchromium complexes can serve as a bulky stereodirecting group in Diels-Alder reactions. By coordinating to one face of a diene or dienophile, it effectively blocks that face, forcing the cycloaddition to occur from the opposite face with high diastereoselectivity. This strategy has been successfully applied in the synthesis of complex natural products. The choice of the arene and its substituents can influence the stability of the complex and the overall efficiency of the cycloaddition.
Conclusion
Arene tricarbonylchromium complexes offer a powerful and tunable platform for the development of novel catalysts and ligands. The presented data on asymmetric C-H arylation highlights the significant impact that ligand design can have on catalytic performance. While the application of these complexes in other areas such as Suzuki-Miyaura coupling, asymmetric hydrogenation, and Diels-Alder reactions is well-established, there is a clear need for more systematic comparative studies to fully unlock their potential. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to explore and optimize the use of these versatile organometallic compounds in catalysis.
benchmarking (Ethyl benzoate)tricarbonylchromium against other transition metal catalysts
For researchers, scientists, and drug development professionals exploring the landscape of transition metal chemistry, (Ethyl benzoate)tricarbonylchromium presents a unique profile. However, a direct catalytic performance benchmark against mainstream transition metal catalysts is not its typical application. Extensive research indicates that this compound and related (arene)tricarbonylchromium complexes primarily serve as powerful stoichiometric reagents and substrates that enable complex molecular transformations, often in conjunction with other transition metal catalysts.
This guide provides a comparative analysis of the synthetic strategies employing (arene)tricarbonylchromium complexes versus direct catalytic approaches with other transition metals, supported by available data and experimental insights.
I. The Role of (Arene)tricarbonylchromium Complexes in Synthesis
(Arene)tricarbonylchromium complexes, including the ethyl benzoate derivative, are valued in organic synthesis for two main properties conferred by the Cr(CO)₃ group:
-
Electronic Activation: The chromium tricarbonyl moiety is strongly electron-withdrawing, which activates the arene ring to nucleophilic attack and stabilizes negative charges at the benzylic position.[1][2][3] This facilitates reactions that are otherwise difficult to achieve.
-
Stereochemical Control: The bulky Cr(CO)₃ group effectively blocks one face of the arene ring, providing excellent stereocontrol in reactions at the ring or its side chains.[1][4] This has been widely exploited in the synthesis of planar chiral molecules and in diastereoselective reactions.
Instead of acting as a catalyst in the traditional sense, the chromium complex is typically the substrate that is stereoselectively modified, often in a reaction catalyzed by another metal such as palladium.[1][5] After the desired transformation, the chromium tricarbonyl group is removed to yield the final product.
II. Comparative Analysis: A Tale of Two Strategies
A direct comparison of catalytic metrics like Turnover Number (TON) and Turnover Frequency (TOF) between this compound and, for example, a palladium catalyst is not feasible as they are not used in the same catalytic manner for the same reactions. A more relevant comparison is between the synthetic strategies to achieve a specific chiral molecule.
Case Study: Asymmetric C-H Arylation
Let's consider the synthesis of a planar chiral biaryl system, a common motif in chiral ligands and pharmaceuticals. This can be achieved through two distinct routes:
-
The Chromium Complex Approach (Stoichiometric Chiral Auxiliary): This involves the use of a prochiral (arene)chromium complex which is then diastereoselectively functionalized in a reaction catalyzed by another metal, like palladium.
-
The Direct Asymmetric Catalysis Approach: This employs a chiral catalyst, typically based on a precious metal like palladium or rhodium, to directly catalyze the asymmetric C-H arylation of an uncomplexed arene.
The following table compares the conceptual advantages and disadvantages of each approach.
| Feature | (Arene)tricarbonylchromium Strategy | Direct Asymmetric Catalysis (e.g., with Palladium) |
| Chirality Source | Stoichiometric planar chirality of the chromium complex. | Catalytic amount of a chiral ligand. |
| Generality | Broad scope for arenes that can be complexed. | Can be highly substrate-specific. |
| Atom Economy | Lower, due to the use of a stoichiometric amount of the chromium complex. | Higher, as the chiral director is used in catalytic amounts. |
| Process | Multi-step: complexation, diastereoselective reaction, decomplexation. | Typically a single catalytic step. |
| Stereoselectivity | Often very high diastereoselectivity due to the steric bulk of Cr(CO)₃. | Enantioselectivity is highly dependent on the catalyst and substrate. |
| Metal Waste | Stoichiometric chromium waste is generated. | Lower amounts of precious metal waste. |
III. Experimental Protocols: A Glimpse into the Methodologies
A. Synthesis of a Planar Chiral Phosphine via Asymmetric C-H Arylation of a (Arene)chromium Complex
This experimental outline is based on the work by Gu and coworkers, where a prochiral (fluoroarene)chromium complex is asymmetrically arylated using a palladium catalyst.[5]
Experimental Workflow:
Caption: Experimental workflow for the asymmetric C-H arylation of a chromium arene complex.
B. Conceptual Signaling Pathway for Palladium-Catalyzed Asymmetric C-H Arylation
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed asymmetric C-H arylation of the chromium complex, as proposed in the literature.[5]
Caption: A plausible catalytic cycle for Pd-catalyzed C-H arylation of an arene-Cr(CO)₃ complex.
IV. Conclusion
This compound and its parent (arene)tricarbonylchromium complexes are not direct catalytic competitors to mainstream transition metal catalysts. Instead, they represent a complementary and powerful tool in the synthetic chemist's arsenal. Their utility lies in enabling high stereoselectivity and unique reactivity through stoichiometric complexation. The choice between a chromium-mediated approach and a direct asymmetric catalytic method will depend on factors such as substrate scope, desired stereochemical outcome, atom economy considerations, and the overall complexity of the synthetic route. For reactions requiring robust and predictable stereocontrol, the chromium arene complexes offer a well-established and reliable strategy.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Tricarbonyl(η6-Arene)Chromium(0) Complexes as Chiral Auxiliaries: Asymmetric Synthesis of β-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Computational Insights into the Reactivity of (Arene)tricarbonylchromium Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The coordination of a tricarbonylchromium fragment to an aromatic ring profoundly alters the arene's electronic properties, unlocking unique avenues for chemical transformations. This guide provides a comparative overview of the computational studies on the reaction mechanisms of (arene)tricarbonylchromium complexes, with a focus on lithiation, a key step for further functionalization. While direct computational studies on the mechanism of (ethyl benzoate)tricarbonylchromium are limited, this guide draws comparisons from theoretical investigations of related substituted arene complexes to provide valuable insights into their reactivity.
Reactivity Modulation by the Cr(CO)₃ Moiety
The tricarbonylchromium group acts as a powerful electron-withdrawing entity, rendering the complexed arene ring susceptible to nucleophilic attack and increasing the acidity of benzylic protons.[1][2][3] This activation is central to the synthetic utility of these complexes, enabling reactions that are otherwise difficult to achieve with the uncomplexed arene.
Comparative Analysis of Lithiation Mechanisms
Lithiation is a fundamental transformation for introducing functional groups onto the arene ring of (arene)tricarbonylchromium complexes. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the factors that control the regioselectivity of this reaction.
A DFT study on the lithiation of tricarbonylchromium complexes of various polyaromatic hydrocarbons with n-butyllithium (BuLi) revealed that metallation occurs exclusively on the arene ring coordinated to the chromium atom.[4] The thermodynamic and kinetic factors calculated in this study provide a quantitative basis for predicting the preferred site of lithiation.
Table 1: Calculated Relative Energies for the Lithiation of (Arene)tricarbonylchromium Complexes
| (Arene)tricarbonylchromium Complex | Lithiation Position | Relative Energy (kcal/mol) | Predicted Selectivity |
| (Biphenyl)tricarbonylchromium | ortho | 0.0 | High |
| meta | 2.8 | Low | |
| para | 3.5 | Low | |
| (Naphthalene)tricarbonylchromium | α-position | 0.0 | High |
| β-position | 2.6 | Low | |
| (Dibenzothiophene)tricarbonylchromium | C1 | 0.0 | High |
| C4 | 2.9 | Low |
Data adapted from a DFT study on the lithiation of polyaromatic tricarbonylchromium complexes.[4]
The computational results indicate that for a given arene, there is a clear energetic preference for lithiation at specific positions, which aligns well with experimental observations.[4] The difference in relative energies can be used to predict the outcome of the reaction, with larger energy differences corresponding to higher selectivity.[4]
Experimental Protocols
General Procedure for the Lithiation of an (Arene)tricarbonylchromium Complex:
-
Preparation: A solution of the (arene)tricarbonylchromium complex in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of Lithiating Agent: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution of the chromium complex. The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) to ensure complete lithiation.
-
Quenching: The resulting lithiated intermediate is then quenched by the addition of an electrophile (e.g., an alkyl halide, a ketone, or an aldehyde) to introduce the desired functional group.
-
Workup: The reaction is warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired functionalized (arene)tricarbonylchromium complex.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the lithiation and subsequent functionalization of (arene)tricarbonylchromium complexes.
Caption: General workflow for the lithiation and electrophilic quench of an (arene)tricarbonylchromium complex.
Caption: Factors influencing the regioselectivity of the lithiation of (arene)tricarbonylchromium complexes.
Conclusion
Computational studies, particularly DFT calculations, provide a powerful tool for understanding and predicting the reactivity of (arene)tricarbonylchromium complexes. The insights gained from these studies, such as the energetic factors controlling the regioselectivity of lithiation, are invaluable for designing synthetic strategies and developing novel applications for this versatile class of organometallic compounds. While a specific computational mechanism for this compound remains an area for future investigation, the comparative data from related systems offer a solid foundation for guiding experimental work.
References
- 1. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective chromium- and molybdenum-mediated transformations of arenes [susi.usi.ch]
- 3. C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Navigating the Catalyst Landscape: A Comparative Guide to (Ethyl Benzoate)tricarbonylchromium in Dearomative Allylic Additions
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic methods is paramount. This guide provides a detailed comparison of (ethyl benzoate)tricarbonylchromium and alternative precious metal catalysts in the context of dearomative allylic addition reactions, a powerful tool for the synthesis of complex three-dimensional scaffolds from simple aromatic precursors. This analysis is supported by experimental data, detailed protocols, and visualizations of the underlying chemical processes.
The dearomatization of arenes offers a direct route to valuable, non-planar molecular architectures. (Arene)tricarbonylchromium complexes have emerged as effective platforms for this transformation, leveraging the electron-withdrawing nature of the Cr(CO)₃ moiety to activate the arene ring towards nucleophilic attack. This guide focuses on the substrate scope of these chromium complexes in dearomative allylic additions and provides a comparative assessment with palladium-catalyzed alternatives.
Performance Benchmark: Dearomative Allylic Addition of Allylsilanes
The dearomative allylic addition to (η⁶-arene)Cr(CO)₃ complexes provides a reliable method for the construction of functionalized cyclohexadienes. The reaction proceeds by the activation of the arene ring by the chromium tricarbonyl group, followed by the addition of an allylic nucleophile.
(Arene)tricarbonylchromium Catalyzed Dearomative Allylic Addition
A study on the dearomative allylic addition to a range of (η⁶-arene)Cr(CO)₃ complexes using allylsilanes as the allyl source demonstrates the utility of this methodology. The reaction is typically carried out in the presence of a fluoride source to generate the active nucleophile.
| Entry | Arene Ligand | Allylsilane | Product(s) | Isomer Ratio | Yield (%) |
| 1 | Benzene | Allyltrimethylsilane | 5-allyl-1,3-cyclohexadiene | - | 85 |
| 2 | Toluene | Allyltrimethylsilane | Mixture of regioisomers | 1.5:1 | 82 |
| 3 | Anisole | Allyltrimethylsilane | Mixture of regioisomers | 2.0:1 | 88 |
| 4 | Naphthalene | Allyltrimethylsilane | 1-allyl-1,2-dihydronaphthalene | - | 75 |
| 5 | Benzene | Methallyltrimethylsilane | 5-(2-methylallyl)-1,3-cyclohexadiene | - | 80 |
| 6 | Benzene | Cinnamyltrimethylsilane | 5-(3-phenylallyl)-1,3-cyclohexadiene | - | 78 |
Table 1: Substrate Scope of Dearomative Allylic Addition to (η⁶-arene)Cr(CO)₃ Complexes.
Alternative Catalyst: Palladium-Catalyzed Dearomative Allylation
Palladium complexes offer an alternative approach to the dearomative functionalization of arenes. While direct intermolecular allylic addition to unactivated arenes remains challenging, intramolecular variants and decarboxylative approaches have been successfully developed. For a comparative context, we present data from an intramolecular palladium-catalyzed allylic arylation, which also achieves dearomatization.
| Entry | Arene Moiety | Allylic Partner | Product | Yield (%) |
| 1 | Phenyl | Tethered allyl acetate | Spirocyclic dihydroindene | 85 |
| 2 | Naphthyl | Tethered allyl acetate | Spirocyclic dihydrophenalene | 78 |
| 3 | Thienyl | Tethered allyl acetate | Spirocyclic dihydrothienocyclopentene | 72 |
| 4 | Furyl | Tethered allyl acetate | Spirocyclic dihydrofurocyclopentene | 65 |
| 5 | Indolyl | Tethered allyl acetate | Spirocyclic dihydrocyclopentaindole | 81 |
Table 2: Substrate Scope of Intramolecular Palladium-Catalyzed Dearomative Allylation.
Experimental Corner: Protocols for Catalytic Dearomatization
Detailed experimental procedures are crucial for the reproducibility and adoption of new synthetic methods. Below are representative protocols for the chromium-mediated and a general protocol for palladium-catalyzed dearomative reactions.
Protocol 1: (Arene)tricarbonylchromium-Mediated Dearomative Allylic Addition
This protocol is adapted from a general procedure for nucleophilic addition to (arene)tricarbonylchromium complexes.
Materials:
-
(η⁶-Arene)tricarbonylchromium complex (1.0 equiv)
-
Allyltrimethylsilane (2.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Inert atmosphere (Nitrogen or Argon) apparatus
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the (η⁶-arene)tricarbonylchromium complex (0.20 mmol, 1.0 equiv) and dissolve in anhydrous DMF (1.0 mL).
-
Cool the solution to -10 °C.
-
Add the allyltrimethylsilane (0.40 mmol, 2.0 equiv) to the solution.
-
Slowly add the TBAF solution (0.60 mmol, 3.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -10 °C for 1 hour.
-
Quench the reaction by adding trifluoroacetic acid (1.00 mmol, 5.0 equiv) at -10 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 10 minutes.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular Dearomative Allylation
Materials:
-
Aryl or heteroaryl allyl acetate substrate (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere apparatus
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl or heteroaryl allyl acetate substrate (0.5 mmol, 1.0 equiv), palladium catalyst (0.025 mmol, 5 mol%), and base (1.0 mmol, 2.0 equiv).
-
Add anhydrous solvent (5 mL) and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry: Reaction Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the proposed catalytic cycle for the chromium-mediated dearomative allylic addition and a general experimental workflow.
Caption: A generalized workflow for the chromium-mediated dearomative allylic addition.
Caption: A simplified mechanism for the chromium-mediated dearomative allylic addition.
Concluding Remarks
(Arene)tricarbonylchromium complexes provide a valuable platform for the dearomative allylic addition to arenes, offering good yields for a range of substrates. While direct catalytic comparisons for this specific transformation are limited, palladium catalysis presents a powerful alternative, particularly for intramolecular variants, leading to the formation of complex spirocyclic systems. The choice of catalyst will ultimately depend on the desired molecular architecture, substrate compatibility, and reaction conditions. This guide serves as a starting point for researchers to navigate the options and design effective synthetic strategies for the construction of non-planar molecules from readily available aromatic precursors.
A Researcher's Guide to Determining Enantiomeric Purity in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in the synthesis of chiral molecules. The efficacy and safety of pharmaceuticals can be highly dependent on the stereochemistry of the active ingredient. This guide provides a comparative overview of the most common analytical techniques used to determine the enantiomeric excess (ee) of products from asymmetric catalysis, complete with experimental data and detailed protocols.
The successful outcome of an asymmetric synthesis is quantified by its enantiomeric excess, a measure of the purity of a chiral substance.[1] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%.[1][2] Several analytical methods are available to determine enantiomeric purity, each with its own set of advantages and limitations.[2][3] This guide focuses on a comparison of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents, and Circular Dichroism (CD) Spectroscopy.
Comparative Analysis of Key Techniques
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the required accuracy and sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the four major techniques.
| Technique | Principle of Separation/Detection | Typical Accuracy (%ee) | Limit of Quantitation (Minor Enantiomer) | Analysis Time (per sample) | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP).[4][5] | ± 0.1 - 1% | ~0.05% | 10 - 30 min | High accuracy and precision, widely applicable, direct separation and quantification.[4][] | Method development can be time-consuming, requires specialized and sometimes expensive chiral columns.[7] |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase.[5][8] | ± 0.1 - 2% | ~0.1% | 15 - 45 min | High resolution, suitable for volatile and thermally stable compounds.[3] | Limited to volatile and thermally stable analytes, may require derivatization.[3] |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals for each enantiomer.[9][10][11] | ± 1 - 5% | ~1-2% | 5 - 20 min | Rapid analysis, provides structural information, no separation required.[9] | Lower accuracy and sensitivity compared to chromatographic methods, requires pure samples, potential for signal overlap.[9] |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules.[12][13] | ± 0.1 - 2% | ~0.1% | 1 - 5 min | Very fast, can be used for online monitoring, no separation needed for certain applications.[12][14] | Requires the molecule to be CD active, may require calibration with standards of known enantiomeric composition.[13][14] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is a powerful technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[4][5] This allows for the direct quantification of each enantiomer.
Detailed Methodology:
-
Column Selection: Choose a chiral column appropriate for the analyte. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.[8][15]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of hexane/isopropanol for normal-phase or acetonitrile/water/buffer for reversed-phase chromatography. The composition is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a precisely weighed amount of the product in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
Instrumentation and Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C).
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Detect the eluting enantiomers using a UV detector at a wavelength where the analyte absorbs strongly.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: %ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Chiral Gas Chromatography (GC)
Principle: Similar to chiral HPLC, chiral GC separates enantiomers based on their different interactions with a chiral stationary phase coated on the inside of a capillary column.[5][8] This method is particularly suited for volatile and thermally stable compounds.[3]
Detailed Methodology:
-
Column Selection: Select a chiral GC column, often containing a cyclodextrin-based stationary phase.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of about 1 mg/mL. If the analyte is not sufficiently volatile, derivatization to a more volatile form may be necessary.
-
Instrumentation and Analysis:
-
Set the GC oven temperature program to achieve optimal separation. This typically involves an initial hold followed by a temperature ramp.
-
Set the injector and detector (usually a Flame Ionization Detector - FID) temperatures appropriately.
-
Inject a small volume (e.g., 1 µL) of the sample.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers, as described for HPLC.
NMR Spectroscopy with Chiral Shift Reagents
Principle: In the presence of a chiral shift reagent, enantiomers form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.[9][10][11] This allows for the quantification of the enantiomeric ratio by integrating the distinct signals.
Detailed Methodology:
-
Sample Preparation: Dissolve a known amount of the purified product (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, precisely measured amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.[9]
-
Spectral Acquisition: Acquire a series of ¹H NMR spectra after each addition of the shift reagent until baseline separation of a pair of corresponding proton signals for the two enantiomers is achieved.
-
Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric ratio is determined from the ratio of the integration values. The enantiomeric excess is then calculated.
Circular Dichroism (CD) Spectroscopy
Principle: Chiral molecules absorb left and right circularly polarized light differently.[12][13] CD spectroscopy measures this difference in absorption (ellipticity), which is directly proportional to the concentration of the enantiomer.[13]
Detailed Methodology:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent at a concentration that gives a measurable UV absorbance (typically around 1.0).
-
Instrumentation and Analysis:
-
Record the CD spectrum of the sample over a wavelength range that includes a Cotton effect (a characteristic peak or trough).
-
Measure the ellipticity (in millidegrees) at the wavelength of maximum difference between the enantiomers.
-
-
Calibration and Data Analysis:
-
A calibration curve is typically constructed using standards of known enantiomeric composition.
-
The enantiomeric excess of the unknown sample is determined by comparing its ellipticity to the calibration curve.[14]
-
Alternatively, for HPLC-CD systems, the g-factor (ratio of CD to UV absorbance) can be used to determine enantiomeric purity without complete separation.[13]
-
Visualizing the Workflow and Decision-Making Process
To aid in understanding the overall process and selecting the appropriate technique, the following diagrams illustrate the general experimental workflow and a decision-making tree.
Caption: General workflow for determining enantiomeric purity.
Caption: Decision tree for selecting an analytical method.
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. gcms.cz [gcms.cz]
- 9. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of enantiomeric purity by simultaneous dual circular dichroism and ultraviolet spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Substituted Arene Tricarbonylchromium Complexes
For Researchers, Scientists, and Drug Development Professionals
Substituted arene tricarbonylchromium complexes, often denoted as (η⁶-arene)Cr(CO)₃, have emerged as a versatile class of organometallic compounds with significant applications in asymmetric catalysis, medicinal chemistry, and materials science. The coordination of a tricarbonylchromium moiety to an arene ring profoundly alters the electronic properties and reactivity of the aromatic ligand, enabling a diverse range of chemical transformations and biological interactions. This guide provides a comparative overview of the performance of various substituted arene tricarbonylchromium complexes in these key application areas, supported by experimental data and detailed methodologies.
Asymmetric Catalysis: Chiral Ligands and Catalysts for Enantioselective Transformations
Planar chiral arene tricarbonylchromium complexes are valuable scaffolds for the design of chiral ligands and catalysts for a variety of asymmetric reactions. The steric bulk of the Cr(CO)₃ group provides effective facial blockage of the arene, while electronic effects modulate the reactivity of appended catalytic groups.
Catalytic Asymmetric C-H Arylation
A notable application of chiral arene tricarbonylchromium complexes is in the palladium-catalyzed asymmetric C-H arylation of prochiral (η⁶-fluoroarene)chromium complexes. This method provides a direct route to enantioenriched planar chiral products, which can be further elaborated into valuable chiral phosphine ligands.
Table 1: Performance of Chiral Ligands in the Asymmetric C-H Arylation of (η⁶-1,3-dimethoxybenzene)Cr(CO)₃ with 4-iodotoluene [1]
| Entry | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) |
| 1 | (S)-BINAP | 28 | 38:62 |
| 2 | (S)-3,5-xylyl-BINAP | 29 | 20:80 |
| 3 | (R)-H₈-BINAP(O) | 85 | 97:3 |
Reaction Conditions: Pd(dba)₂, ligand, Ag₂CO₃, K₂CO₃, TMP, toluene, 80 °C, 24 h.
The data clearly indicates the superiority of the H₈-BINAP(O) ligand in this transformation, affording both high yield and excellent enantioselectivity.
Experimental Protocol: Asymmetric C-H Arylation[1]
A mixture of Pd(dba)₂ (5.7 mg, 0.01 mmol), (R)-H₈-BINAP(O) (6.3 mg, 0.01 mmol), Ag₂CO₃ (55.2 mg, 0.2 mmol), and K₂CO₃ (27.6 mg, 0.2 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon three times. (η⁶-1,3-dimethoxybenzene)Cr(CO)₃ (54.8 mg, 0.2 mmol), 4-iodotoluene (43.6 mg, 0.2 mmol), 2,2,6,6-tetramethylpiperidine (TMP, 34 μL, 0.2 mmol), and toluene (1.0 mL) are added under argon. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Catalytic Cycle for Asymmetric C-H Arylation
The proposed catalytic cycle for the asymmetric C-H arylation involves a bimetallic Pd/Ag system.
Catalytic cycle for the Pd/Ag-catalyzed asymmetric C-H arylation.
Medicinal Chemistry: Anticancer Activity of Arene Tricarbonylchromium Complexes
Substituted arene tricarbonylchromium complexes have demonstrated promising anticancer activity, with some derivatives exhibiting selective cytotoxicity towards tumor cell lines over non-tumor cells. The mechanism of action is believed to involve the induction of apoptosis.
In Vitro Cytotoxicity
A study by Elloumi-Mseddi et al. investigated the cytotoxicity of seven arene tricarbonylchromium complexes against four human cancer cell lines (MCF-7, HeLa, Hep2, and Caco-2) and one non-tumor cell line (HEK293) using the MTT assay.[2] The 50% inhibitory concentration (IC₅₀) values are summarized below.
Table 2: IC₅₀ Values (µM) of Arene Tricarbonylchromium Complexes after 48h Treatment [2]
| Compound | MCF-7 (Breast) | HeLa (Cervical) | Hep2 (Laryngeal) | Caco-2 (Colorectal) | HEK293 (Non-tumor) |
| 1 (Formylbenzene)Cr(CO)₃ | 15.3 ± 1.2 | 12.8 ± 1.1 | 18.5 ± 1.5 | 20.1 ± 1.8 | 35.6 ± 2.5 |
| 2 (Anisole)Cr(CO)₃ | 10.2 ± 0.9 | 8.7 ± 0.7 | 13.4 ± 1.1 | 16.2 ± 1.3 | 28.9 ± 2.1 |
| 3 (1,3,5-Trimethoxybenzene)Cr(CO)₃ | 8.5 ± 0.6 | 7.1 ± 0.5 | 10.9 ± 0.9 | 12.8 ± 1.0 | 25.4 ± 1.9 |
| 4 (rac-1,2-bis(hydroxyethyl)benzene)Cr(CO)₃ | 45.2 ± 3.8 | 50.1 ± 4.2 | 58.7 ± 4.9 | 62.3 ± 5.1 | 30.1 ± 2.4 |
| 5 (N-(1-phenylethyl)acetamide)Cr(CO)₃ | 68.4 ± 5.7 | 75.3 ± 6.3 | 82.1 ± 6.8 | 88.9 ± 7.4 | 42.5 ± 3.5 |
| 6 (bis-tricarbonylchromium alcohol) | 35.7 ± 2.9 | 40.2 ± 3.3 | 48.6 ± 4.0 | 53.1 ± 4.4 | 22.8 ± 1.8 |
| 7 (bis-tricarbonylchromium ketone) | 28.9 ± 2.4 | 32.5 ± 2.7 | 39.8 ± 3.3 | 44.6 ± 3.7 | 18.9 ± 1.5 |
| Cisplatin | 5.6 ± 0.4 | 4.8 ± 0.3 | 7.2 ± 0.6 | 8.1 ± 0.7 | 1.5 ± 0.1 |
Compounds 1 , 2 , and 3 , featuring electron-donating or weakly withdrawing substituents, demonstrated selective cytotoxicity against the tested cancer cell lines compared to the non-tumor HEK293 cells. In contrast, complexes with more complex substituents (4-7 ) showed less selectivity or were more toxic to the non-tumor cells.
Experimental Protocol: MTT Assay for Cytotoxicity[2]
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours. The cells are then treated with various concentrations of the arene tricarbonylchromium complexes for 48 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C. The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Proposed Apoptotic Signaling Pathway
While the exact signaling pathway for apoptosis induction by these complexes is not fully elucidated, a general representation of a possible pathway is shown below. It is hypothesized that the complexes may induce cellular stress, leading to the activation of caspase cascades.
Hypothetical apoptotic pathway induced by arene tricarbonylchromium complexes.
Materials Science: Liquid Crystalline Properties
The incorporation of the bulky and polar tricarbonylchromium moiety into calamitic (rod-like) organic molecules can induce or modify liquid crystalline behavior. These organometallic liquid crystals, or metallomesogens, are of interest for their potential applications in electro-optical devices.
Mesomorphic Behavior
A study by Campillos et al. described the synthesis and characterization of a series of (η⁶-1,4-disubstituted benzene)tricarbonylchromium complexes and compared their liquid crystalline properties to their metal-free organic analogues.[3]
Table 3: Mesomorphic Properties of Arene Tricarbonylchromium Complexes and their Organic Analogues [3]
| Compound (n) | Transition Temperatures (°C) | Mesophases |
| Cr-complex (n=8) | Cr 118 SmC 135 N 142 I | Smectic C, Nematic |
| Organic (n=8) | Cr 105 N 115 I | Nematic |
| Cr-complex (n=10) | Cr 115 SmC 138 N 145 I | Smectic C, Nematic |
| Organic (n=10) | Cr 98 N 118 I | Nematic |
| Cr-complex (n=12) | Cr 112 SmC 148 I | Smectic C |
| Organic (n=12) | Cr 95 SmA 110 N 119 I | Smectic A, Nematic |
Cr = Crystalline, SmC = Smectic C, SmA = Smectic A, N = Nematic, I = Isotropic liquid.
The complexation with the Cr(CO)₃ unit generally increases the clearing points (isotropic transition temperatures) and promotes the formation of more ordered smectic phases compared to the purely organic counterparts.
Experimental Protocol: Synthesis of Liquid Crystalline Arene Tricarbonylchromium Complexes[3]
A solution of the 1,4-disubstituted benzene ligand (1.0 mmol) and hexacarbonylchromium (1.1 mmol) in a mixture of di-n-butyl ether (20 mL) and THF (2 mL) is refluxed under a nitrogen atmosphere for 24-48 hours. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired yellow crystalline product. The mesomorphic properties are characterized by polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of these materials is outlined below.
General workflow for the synthesis and characterization of arene tricarbonylchromium complexes.
References
- 1. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral base mediated asymmetric synthesis of tricarbonyl(η6-arene)chromium complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Use of (Ethyl Benzoate)tricarbonylchromium in Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized aromatic compounds is a cornerstone of molecular design. This guide provides a comprehensive cost-benefit analysis of using (ethyl benzoate)tricarbonylchromium for nucleophilic aromatic substitution (SNAr), comparing its performance with a primary alternative: palladium-catalyzed Buchwald-Hartwig amination.
Introduction to this compound
This compound is an organometallic complex where a chromium tricarbonyl moiety, Cr(CO)₃, is coordinated to the aromatic ring of ethyl benzoate. This complexation dramatically alters the electronic properties of the benzene ring. The Cr(CO)₃ group acts as a powerful electron-withdrawing group, rendering the typically electron-rich aromatic ring electrophilic and thus highly susceptible to nucleophilic attack.[1][2] This activation enables facile nucleophilic aromatic substitution (SNAr) reactions, even on arenes that are not activated by traditional electron-withdrawing groups like nitro functions.
This guide will objectively compare the chromium-mediated SNAr methodology with the widely adopted palladium-catalyzed Buchwald-Hartwig amination for the synthesis of N-aryl amines, providing experimental data, detailed protocols, and a cost-benefit analysis to inform synthetic strategy.
Method 1: Nucleophilic Aromatic Substitution (SNAr) via (Arene)tricarbonylchromium Complexation
The core principle of this method is the activation of an arene ring by the Cr(CO)₃ group, allowing for the direct displacement of a leaving group (such as a halide or methoxy group) by a nucleophile. The chromium complex is stoichiometric and must be removed in a subsequent step, typically by mild oxidation (e.g., exposure to air and light, or iodine).
Logical Workflow for Chromium-Mediated SNAr
Caption: General workflow for synthesis using (arene)tricarbonylchromium complexes.
Performance and Experimental Data
Arene chromium tricarbonyl complexes are particularly effective for SNAr reactions on electron-rich or unactivated aromatic rings, a significant advantage over traditional SNAr which requires strong electron-withdrawing groups.
| Substrate (Complex) | Nucleophile | Conditions | Time (h) | Yield (%) |
| (η⁶-Fluorobenzene)Cr(CO)₃ | Piperidine | DMSO, 25°C | 0.5 | 95 |
| (η⁶-Chlorobenzene)Cr(CO)₃ | Sodium Methoxide | CH₃CN/CH₃OH, 80°C | 22 | 90 |
| (η⁶-Anisole)Cr(CO)₃ | 2-Lithio-1,3-dithiane | THF/HMPA, -78°C | 1 | 92 |
Note: Data is for representative arene chromium complexes to illustrate general reactivity. Specific data for this compound is less commonly published but follows the same principles.
Experimental Protocol: Synthesis of N-Phenylpiperidine via Chromium Complex
This protocol is representative of the SNAr reaction on a chromium-activated arene.
-
Complexation: (η⁶-Fluorobenzene)tricarbonylchromium (1.0 mmol) is dissolved in dimethyl sulfoxide (DMSO) (5 mL) under an inert atmosphere (N₂ or Ar).
-
Nucleophilic Addition: Piperidine (1.2 mmol) is added to the solution via syringe.
-
Reaction: The mixture is stirred at room temperature for 30 minutes. Reaction progress can be monitored by TLC.
-
Workup: The reaction mixture is poured into water (50 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Decomplexation: The resulting crude substituted arene complex is dissolved in diethyl ether and exposed to strong light in the presence of air (by bubbling air through the solution) for 12-24 hours until the orange color disappears. Alternatively, a stoichiometric amount of iodine (I₂) can be added at 0°C.
-
Purification: The solution is filtered through a pad of silica gel to remove chromium residues. The filtrate is concentrated, and the resulting N-phenylpiperidine is purified by column chromatography.
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3] This method is catalytic in palladium and has become a dominant strategy in modern organic synthesis for preparing arylamines.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Performance and Experimental Data
This methodology is exceptionally broad in scope, tolerating a vast array of functional groups on both the aryl halide and the amine coupling partners.
| Aryl Halide | Amine | Catalyst / Ligand | Base | Conditions | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | 2 mol% Pd(OAc)₂, 4 mol% BINAP | NaOt-Bu | Toluene, 100°C | 2 | 95 |
| Ethyl 4-bromobenzoate | Aniline | 1.5 mol% Pd₂(dba)₃, 3.6 mol% XPhos | K₃PO₄ | t-BuOH, 110°C | 18 | 98 |
| 4-Chloroanisole | n-Hexylamine | 2 mol% Pd(OAc)₂, 4 mol% SPhos | K₃PO₄ | Toluene/t-BuOH, 100°C | 24 | 94 |
Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 4-Bromobenzoate
-
Setup: An oven-dried Schlenk tube is charged with palladium(II) acetate (0.02 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagents: The tube is evacuated and backfilled with an inert atmosphere (N₂ or Ar). Ethyl 4-bromobenzoate (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.
-
Reaction: The Schlenk tube is sealed, and the mixture is heated in an oil bath at 80-110°C with vigorous stirring. The reaction is monitored by TLC or GC-MS.
-
Workup: After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired N-arylated product.
Cost-Benefit Analysis
| Feature | This compound (SNAr) | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Principle | Stoichiometric activation of the arene ring. | Catalytic C-N cross-coupling. |
| Starting Material | Unactivated or electron-rich arene (e.g., ethyl benzoate). | Aryl halide or triflate (e.g., ethyl 4-bromobenzoate). |
| Reagent Cost | High: Requires stoichiometric Cr(CO)₆ for complexation. Cr(CO)₆ is toxic and relatively expensive. | Variable: Requires catalytic amounts of palladium and a ligand. Palladium is a precious metal, and specialized phosphine ligands can be very expensive.[4] |
| Reaction Conditions | Often requires high temperatures for complexation; SNAr step can be mild. Complexes are air and light sensitive. | Generally requires heating (80-120°C). Strict inert atmosphere is crucial for catalyst stability. |
| Substrate Scope | Excellent for electron-rich arenes that are poor substrates for traditional SNAr. Less effective with highly electron-deficient systems. | Extremely broad. Tolerates a vast range of functional groups on both coupling partners.[3] Aryl chlorides can be challenging but are often feasible with modern catalysts. |
| Stereochemistry | The bulky Cr(CO)₃ group provides excellent facial selectivity, enabling diastereoselective reactions.[1] | Not typically used for creating stereocenters at the coupling site, but chiral ligands can be used for asymmetric synthesis. |
| Waste & Toxicity | Generates stoichiometric amounts of chromium waste, which is a significant environmental and health concern. Cr(CO)₆ is highly toxic. | Generates catalytic amounts of palladium waste. Phosphine ligands can be toxic. Solvents and bases contribute to the waste stream. |
| Key Advantage | Activation of unfunctionalized, electron-rich arenes. | High functional group tolerance, catalytic nature, and vast scope. |
| Key Disadvantage | Stoichiometric, toxic chromium reagent and generation of heavy metal waste. | Requires pre-functionalized aryl halide/triflate; cost of catalyst and ligands. |
Conclusion and Recommendations
The choice between using this compound and a palladium-catalyzed method depends heavily on the specific synthetic challenge.
Choose this compound when:
-
The starting material is an unfunctionalized, electron-rich arene that is difficult to halogenate or convert to a triflate.
-
Diastereocontrol is required on a substituted arene, leveraging the steric bulk of the Cr(CO)₃ moiety.
-
The scale is small (laboratory) where the cost and disposal of stoichiometric chromium are manageable.
Choose Palladium-Catalyzed Buchwald-Hartwig Amination when:
-
The starting aryl halide or triflate is readily available or easily synthesized.
-
A wide range of functional groups must be tolerated.
-
The reaction needs to be performed on a larger scale, where a catalytic method is more economical and environmentally sound.
-
High throughput screening or library synthesis is desired, given the method's reliability and broad scope.
For most modern applications in drug discovery and process chemistry, the Buchwald-Hartwig amination is the superior and more versatile choice due to its catalytic nature, exceptional functional group tolerance, and avoidance of highly toxic, stoichiometric heavy metal reagents. The chromium-based methodology remains a valuable tool for specific niche applications, particularly for the functionalization of otherwise unreactive arenes and in stereoselective synthesis.
References
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal of (Ethyl benzoate)tricarbonylchromium
The responsible management of chemical waste is a cornerstone of safe and sustainable research. For organometallic compounds such as (Ethyl benzoate)tricarbonylchromium, a thorough understanding of disposal procedures is critical to mitigate risks to both laboratory personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the conversion of its hazardous components to less toxic forms.
The primary hazard associated with this compound lies in the potential for the chromium to be oxidized to the highly toxic and carcinogenic hexavalent state (Cr(VI)). Therefore, the disposal procedure is centered around two key stages: the controlled decomposition of the organometallic complex and the subsequent reduction and precipitation of the chromium.
Quantitative Data for Disposal Components
For quick reference, the following table summarizes key quantitative data for the substances involved in the disposal procedure.
| Parameter | Value | Compound | Source |
| Oral LD50 (Rat) | 2,100 mg/kg | Ethyl Benzoate | [1][2][3] |
| Solubility in Water | Slightly soluble | Ethyl Benzoate | [4][5][6] |
| Optimal pH for Cr(III) Precipitation | 7.0 - 9.0 | Chromium(III) Hydroxide | [7][8][9][10] |
| Chromium Removal Efficiency | >99% at optimal pH | Chromium(III) Hydroxide | [8][9] |
Experimental Protocol for Disposal
This protocol outlines the chemical conversion of this compound to less hazardous substances. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Part 1: Decomposition of the Organometallic Complex
The initial step involves the displacement of the ethyl benzoate ligand from the chromium tricarbonyl moiety. This can be achieved by reacting the complex with pyridine.
-
Dissolution: In a fume hood, dissolve the this compound waste in a suitable organic solvent in which it is soluble, such as diethyl ether or tetrahydrofuran (THF).
-
Ligand Exchange: To this solution, add an excess of pyridine. The pyridine will displace the ethyl benzoate ligand to form the more stable tris(pyridine)chromium tricarbonyl complex, [(py)3Cr(CO)3].
-
Separation: The ethyl benzoate can be separated from the chromium complex by extraction. Add water and diethyl ether to the reaction mixture in a separatory funnel. The ethyl benzoate will preferentially dissolve in the diethyl ether layer, while the chromium complex will remain in the aqueous/pyridine layer.
-
Organic Waste: The separated diethyl ether layer containing ethyl benzoate should be collected and disposed of as halogenated organic waste.
Part 2: Treatment of the Chromium-Containing Waste
The aqueous layer containing the tris(pyridine)chromium tricarbonyl complex must now be treated to convert the chromium to a stable, insoluble, and less toxic form. This involves oxidation of the chromium(0) to chromium(III), followed by precipitation.
-
Oxidation: Slowly and carefully add an oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach), to the aqueous chromium complex solution. This should be done in a fume hood as the reaction will release carbon monoxide gas. The oxidation will convert the chromium(0) to a chromium(III) species. The reaction is complete when the solution turns a characteristic green color, indicative of Cr(III) ions in solution.
-
Neutralization and Precipitation: Slowly add a solution of sodium hydroxide or calcium hydroxide to the acidic chromium(III) solution to raise the pH to a range of 7.0-9.0.[7][8][9][10] This will precipitate the chromium as chromium(III) hydroxide (Cr(OH)3), a much less toxic and insoluble solid.[8][9]
-
Filtration: Collect the chromium(III) hydroxide precipitate by vacuum filtration.
-
Waste Disposal: The solid chromium(III) hydroxide precipitate can be disposed of as solid hazardous waste. The remaining filtrate should be checked for any residual chromium content. If the chromium concentration is below the locally regulated limit, it may be permissible for drain disposal. Otherwise, it should be treated as aqueous hazardous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal procedure and the key chemical transformations involved.
Caption: Disposal workflow for this compound.
By adhering to this detailed disposal protocol, researchers can ensure the safe and environmentally responsible management of this compound waste, thereby upholding the highest standards of laboratory safety and chemical handling.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 6. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Removal of chromium from Cr(VI) polluted wastewaters by reduction with scrap iron and subsequent precipitation of resulted cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijera.com [ijera.com]
- 9. Experimental Studies on the Removal of Chromium from Tannery Wastewater using Chemical Precipitation and Adsorption Techniques [cwejournal.org]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
